Chlorothalonil-13C2

Catalog No.
S12876853
CAS No.
M.F
C8Cl4N2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorothalonil-13C2

Product Name

Chlorothalonil-13C2

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile

Molecular Formula

C8Cl4N2

Molecular Weight

267.9 g/mol

InChI

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1

InChI Key

CRQQGFGUEAVUIL-ZDOIIHCHSA-N

SMILES

Array

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl

Isomeric SMILES

[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl

synthesis and production of Chlorothalonil-13C2

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothalonil-13C2 Specification and Use

This compound is a stable, heavy isotope-labeled analog of Chlorothalonil, where two carbon atoms are replaced with the 13C isotope [1]. Its primary use is as an internal standard for quantitative analysis using techniques like GC-MS or LC-MS, helping to improve the accuracy and reliability of residue measurement [1].

The table below summarizes its core technical data:

Property Description
Molecular Formula C613C2Cl4N2 [1]
CAS Number 2767332-24-9 [1]
Molar Mass 267.90 g/mol [1]
IUPAC Name 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-13C2 [1]
Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]

Analytical Method for Chlorothalonil Residue

Since a direct synthesis protocol is not available, a validated analytical method for detecting chlorothalonil in complex matrices is highly relevant for researchers using the labeled standard. The following workflow is based on a modified QuEChERS method developed for agricultural commodities [2].

G Figure 1: QuEChERS Analytical Workflow for Chlorothalonil Start Homogenized Sample Extraction Extraction with 1% Formic Acid in Acetonitrile Start->Extraction Partitioning Liquid-Liquid Partitioning (QuEChERS Original Salts) Extraction->Partitioning CleanUp Clean-up with d-SPE (PSA, C18) Partitioning->CleanUp Analysis Analysis via GC-MS/MS CleanUp->Analysis

Key Details of the Protocol [2]:

  • Sample Preparation: Representative agricultural commodities (e.g., brown rice, soybean, potato, mandarin, pepper) are homogenized.
  • Extraction: The sample is extracted with 1% formic acid in acetonitrile in the presence of QuEChERS "Original" salts.
  • Clean-up: The extract is purified using dispersive Solid-Phase Extraction (d-SPE) with sorbents PSA (Primary Secondary Amine) and C18.
  • Instrumental Analysis: The final extract is analyzed by Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).
  • Method Performance: This method was validated with a limit of quantification (LOQ) of 0.01 mg/kg, meeting the stringent requirements of food safety monitoring systems like the Positive List System (PLS) [2].

Production Context and Safe Handling

While the exact synthesis of the labeled compound is not detailed, understanding the production of unlabeled Chlorothalonil provides context for the starting point of its synthesis.

  • Production of Unlabeled Chlorothalonil: The primary industrial method involves the direct chlorination of isophthalonitrile using chlorine gas [3] [4]. An alternative route is the dehydration of tetrachloroisophthaloyl amide with phosphoryl chloride [3].
  • Toxicity and Regulation: Chlorothalonil is classified as a Group 2B "possible human carcinogen" by the IARC [3]. Its use has been banned in the European Union and Switzerland due to environmental concerns, particularly the high toxicity and persistence of its breakdown products in groundwater [3]. It is also highly toxic to fish and aquatic organisms [3] [5].

References

stable isotope labeled fungicide basics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Here are detailed methodologies for key experiments that utilize stable isotope labeling in fungicide research.

Protocol for Tracking Fungicide Degradation by Fungi

This protocol uses Stable Isotope Probing (SIP) to determine if a fungus is breaking down a fungicide for energy or through a secondary process [1].

  • Reagents: ¹³C-labeled fungicide (e.g., [acetophenylring-¹³C₆]-diclofenac), non-labeled fungicide, fungal strain (e.g., Trametes versicolor), culture medium [1].
  • Experimental Setup:
    • Cultivation: Grow the fungus in liquid culture medium.
    • Exposure: On the day of inoculation, add the ¹³C-labeled fungicide to the experimental flasks and the non-labeled fungicide to the control flasks.
    • Incubation: Incubate on an orbital shaker. Sample at regular intervals (e.g., days 0, 1, 3, 7) [1].
  • Analysis - Mineralization to CO₂:
    • Trap the CO₂ produced in the flask headspace using an alkaline solution.
    • Precipitate the carbonates and measure the ¹³C/¹²C ratio using Isotope Ratio Mass Spectrometry (IRMS).
    • A significant increase in ¹³CO₂ confirms the fungicide was mineralized [1].
  • Analysis - Assimilation into Biomass:
    • Harvest the fungal mycelium and perform hydrolysis to break down proteins into amino acids.
    • Analyze the amino acids using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
    • Detection of ¹³C in specific amino acids (e.g., alanine, glutamic acid) proves the fungicide's carbon was incorporated into fungal biomass, confirming metabolic usage [1].

The following diagram illustrates the logical workflow of this SIP experiment:

G Start Start: Prepare Fungal Culture A Add ¹³C-Labeled Fungicide Start->A B Incubate and Sample A->B C Analyze CO₂ in Headspace B->C D Harvest Fungal Biomass B->D E IRMS Analysis C->E Elevated ¹³CO₂ F Hydrolyze to Amino Acids D->F ¹³C in Amino Acids H Result: Confirmed Mineralization E->H Elevated ¹³CO₂ G LC-HRMS Analysis F->G ¹³C in Amino Acids I Result: Confirmed Assimilation G->I ¹³C in Amino Acids

Workflow for tracking fungicide degradation using Stable Isotope Probing (SIP).

Protocol for Probing Biosynthesis of Fungal Metabolites

This method traces how fungi build complex, potentially fungicidal, compounds from simple sugar precursors [2].

  • Reagents: ¹³C-labeled glucose, fungal strain (e.g., Shiraia sp.), fermentation media (e.g., oatmeal agar) [2].
  • Feeding Experiment:
    • Cultivation: Grow the fungus on a solid fermentation medium.
    • Labeling: Supplement the medium with uniformly labeled ¹³C-glucose.
    • Harvesting: After a suitable incubation period, extract the metabolites from the fungal culture [2].
  • Analysis:
    • Analyze the crude extract using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
    • The mass spectrometer detects the increase in mass for the target metabolite ions (e.g., perylenequinones) caused by the incorporation of ¹³C atoms.
    • The specific mass shift reveals how many carbon atoms from the glucose were incorporated, providing direct evidence of the biosynthetic pathway [2].

Quantitative Data from Research

The following table presents key quantitative findings from published studies that utilized stable isotope labeling:

Study Focus Labeled Compound / Organism Key Quantitative Finding Analytical Technique
Degradation Pathway [1] ¹³C-Diclofenac / Trametes versicolor 9.4% of ¹³C from DCF was mineralized to ¹³CO₂ after 7 days; ¹³C was incorporated into proteinogenic amino acids. IRMS, LC-HRMS
Biosynthetic Pathway [2] ¹³C-Glucose / Shiraia sp. Supplementing with disaccharides (sucrose, trehalose) doubled the production of perylenequinone metabolites. LC-HRMS
Analytical Precision [3] SIL-IS / Vegetable Analysis Using Stable Isotope-Labeled Internal Standards reduced the median coefficient of variation (CV) for technical replicates from 7.1% to 3.6%. LC-MS/MS

Key Considerations for Researchers

When designing experiments with stable isotope-labeled fungicides, keep these points in mind:

  • Choice of Isotope and Position: Carbon-13 (¹³C) is most common, but nitrogen-15 (¹⁵N) or deuterium (²H) can also be used. The position of the label within the molecule should target a metabolically stable core to effectively track the molecular backbone [1] [2].
  • Instrumentation is Key: These studies rely heavily on Mass Spectrometry. HRMS is essential for biosynthetic studies to accurately determine the number of incorporated labels, while IRMS provides the extreme sensitivity needed for mineralization studies [1] [2].
  • Advantages over Radioisotopes: Stable isotopes pose no radiation risk, are not subject to radioactive decay, and are often more readily accepted in regulatory and clinical settings, allowing for safer and more flexible experimental designs [4].

References

Technical Specifications of Isotope-Labeled Chlorothalonil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available technical data for Chlorothalonil-13C2 and a more heavily labeled variant. This should serve as a reference for your research.

Compound Name CAS Number Molecular Formula Molecular Weight Isotopic Enrichment Purity Supplier
This compound 2767332-24-9 [1] C613C2Cl4N2 [1] 267.90 [1] Information not specified Information not specified MedChemExpress (MCE) [1]
Chlorothalonil-[13C2,15N2] Not specified C613C2Cl415N2 [2] 269.87 [2] [3] 99% 13C, 98% 15N [3] ≥98% [3] BOC Sciences [2], Alfa Chemistry [3]

Analytical Methodologies and Applications

While a full whitepaper is not available, the search results indicate key methodologies and contexts where these labeled compounds are crucial.

  • Primary Application as Internal Standards: The core use of This compound and similar compounds is to serve as internal standards for quantitative analysis using techniques like GC-MS, LC-MS, and NMR [1] [4]. Using an isotope-labeled version of the analyte corrects for losses during sample preparation and matrix effects during instrumental analysis, significantly improving data accuracy and reliability.
  • Established Analytical Workflow: Research employs sophisticated methods for chlorothalonil and metabolite analysis. A validated approach involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) procedure for sample extraction and cleanup, followed by analysis using UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) [5] [6]. These methods achieve excellent sensitivity with Limits of Quantification (LOQ) as low as 0.5 µg/kg in soil and 0.01 mg/kg in agricultural commodities [5] [6].

The following diagram outlines the general workflow for analyzing pesticide residues using isotope-labeled internal standards:

G Start Start Analysis SamplePrep Sample Preparation (QuEChERS Method) Start->SamplePrep AddInternalStandard Add Isotope-Labeled Internal Standard SamplePrep->AddInternalStandard InstrumentalAnalysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) AddInternalStandard->InstrumentalAnalysis DataQuantification Data Quantification & Comparison InstrumentalAnalysis->DataQuantification Result Result Report DataQuantification->Result

> Workflow for residue analysis using an isotope-labeled internal standard to ensure quantification accuracy.

Safety and Regulatory Context

It is important to note the regulatory and safety landscape surrounding chlorothalonil, which drives the need for precise monitoring.

  • Environmental and Health Concerns: Chlorothalonil is classified as a broad-spectrum, non-systemic fungicide [2] [6]. Its use was banned in the European Union due to concerns that its metabolites are frequently detected in groundwater at high concentrations [5]. It is also considered a probable human carcinogen (Group B2) and is highly toxic to fish and aquatic invertebrates [2].
  • Monitoring and Maximum Residue Limits (MRLs): Strict regulations govern chlorothalonil residues in food. For instance, in the Republic of Korea, the Positive List System (PLS) enforces a default MRL of 0.01 mg/kg for agricultural products without a specific limit [6]. This highlights the requirement for highly sensitive and accurate analytical methods.

Further Research Directions

To obtain the comprehensive specifications and protocols you need, I suggest the following:

  • Contact Suppliers Directly: Reach out to the technical support teams of suppliers like MedChemExpress (MCE), BOC Sciences, and Alfa Chemistry. They can provide detailed Certificate of Analysis (CoA) documents for specific lots, which include exact isotopic purity and HPLC-verified chemical purity data.
  • Consult Scientific Literature: Search specialized databases for articles on the synthesis and characterization of this compound. The methods sections of papers using this compound might contain the detailed experimental protocols you are looking for.

References

Chlorothalonil-13C2 solubility and stability data

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identification and Application

Chlorothalonil-13C2 is the carbon-13 labeled form of Chlorothalonil, primarily used as an internal standard or tracer for quantitative analysis using NMR, GC-MS, or LC-MS techniques [1]. Its core identifying information is as follows:

Property Specification
CAS No. 2767332-24-9 [1]
Molecular Formula C₆¹³C₂Cl₄N₂ [1]
Molecular Weight 267.90 g·mol⁻¹ [1]
Research Use Broad-spectrum foliar fungicide; used to study effects on soil microbes, spermatogenesis, and intestinal epithelial barriers [2].

Solubility and Preparation Data

The most detailed solubility information available is for the unlabeled Chlorothalonil, which can serve as a reference. The data for the labeled compound is inferred from one source providing preparation protocols.

Reported Solubility of Chlorothalonil (Unlabeled)

Solvent Solubility Concentration (Molar)
DMSO 33.33 mg/mL [2] 125.34 mM [2]
Water (at 25°C) 0.81 mg/L (pH 7) [3] -

Stock Solution Preparation and Solubility (Unlabeled Chlorothalonil)

The following protocols are recommended for preparing stock solutions of unlabeled Chlorothalonil in DMSO [2]. These methods are likely applicable to the labeled compound for experimental use.

Concentration Volume Mass to Dissolve
10 mM 1 mL 2.66 mg
25.0 mg/mL 1 mL 25.0 mg

In Vivo Administration Solvent Recipes (Unlabeled Chlorothalonil)

For in vivo experiments, two solvent recipes are provided to create clear solutions of unlabeled Chlorothalonil at ≥ 2.5 mg/mL (9.40 mM) [2]. You can adapt these for the labeled compound.

G start Prepare Stock Solution protocol1 Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline start->protocol1 protocol2 Protocol 2: 10% DMSO, 90% Corn Oil start->protocol2 result Clear Solution ≥ 2.5 mg/mL protocol1->result protocol2->result

In vivo solvent preparation pathways.

Stability and Storage Guidelines

Based on the available data for unlabeled Chlorothalonil, the following storage conditions are recommended to maintain stability [2]. These guidelines should be strictly followed for the labeled compound.

G stock Stock Solution storage1 Storage at -80°C stock->storage1 storage2 Storage at -20°C stock->storage2 use1 Use within 6 months storage1->use1 use2 Use within 1 month storage2->use2

Recommended storage conditions and durations.

Critical Data Gaps and Handling Considerations

A key point for your research is that the search results did not contain specific, experimentally determined solubility and stability data for this compound itself. The information presented above relies on data for the unlabeled compound, which is a reasonable proxy but not a perfect substitute.

  • Handling and Safety: Chlorothalonil is classified as a GHS Danger substance with hazard statements including H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H330 (Fatal if inhaled), and H351 (Suspected of causing cancer) [4] [5]. Appropriate safety measures are essential.
  • Stability Note: Unlabeled Chlorothalonil is noted to be stable in neutral and acidic media but breaks down under basic conditions [4].

Suggestions for Further Research

To obtain the specific data you need for this compound, you may consider:

  • Contacting Manufacturers Directly: Suppliers like MedChemExpress (MCE) may have unpublished technical data sheets.
  • Specialized Scientific Literature: Search for analytical method papers that use this compound as an internal standard, as they might contain details on its handling in solution.
  • Empirical Testing: If data is unavailable, conducting basic solubility and stability tests in your own laboratory may be necessary.

References

UPLC-MS/MS method for Chlorothalonil-13C2 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Foundations and Applications

Stable isotope-labeled compounds like Chlorothalonil-13C2 are indispensable in modern analytical chemistry for tracing the environmental fate and human exposure to pesticides. The core principle relies on the nearly identical chemical and physical behavior of the labeled compound and its native counterpart, with the mass difference providing a unique MS detection signature [1].

The 13C2-label is preferred because carbon is part of the molecular backbone, minimizing the risk of isotope effects that can occur with deuterium (²H) labels, such as slight shifts in retention time or differential metabolic handling [2]. This compound is primarily used as an internal standard in Stable Isotope Dilution Assays (SIDA), which is critical for achieving high accuracy and precision by correcting for analyte loss during sample preparation and signal suppression/enhancement during mass spectrometric analysis (matrix effects) [2].

Detailed Analytical Protocols

Protocol 1: Analysis of Chlorothalonil Metabolites in Soil

This protocol is adapted from methods developed for determining polar chlorothalonil metabolites in soil [3].

  • Step 1: Sample Collection and Preparation Collect agricultural soil samples using a standardized coring method. Air-dry the soil at room temperature and homogenize it by sieving through a 2-mm mesh sieve. Store at -20°C until analysis.

  • Step 2: Metabolite Extraction For metabolites R471811, R417888, SYN507900, and SYN548580, use a Solid Phase Extraction (SPE) approach. Precisely weigh 5.0 g of soil into a centrifuge tube. Add a known amount of This compound internal standard and 10 mL of an acidified acetonitrile-water mixture (e.g., 80:20 v/v with 1% formic acid). Shake vigorously for 1 hour on a mechanical shaker. Centrifuge at 4,000 g for 10 minutes and transfer the supernatant. Pass the extract through a conditioned SPE cartridge (e.g., C18). Elute the analytes with a suitable solvent and evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of methanol for UHPLC-MS/MS analysis [3]. For metabolite R611968, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Extract the soil with acetonitrile, followed by a partitioning step with salts (MgSO₄, NaCl). Then, perform a dispersive-SPE cleanup step to remove interfering co-extractives [3].

  • Step 3: UHPLC-MS/MS Analysis

    • Chromatography: Utilize a UHPLC system with a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm). The mobile phase should be a gradient of (A) water and (B) methanol, both containing 0.1% formic acid. A typical gradient runs from 5% B to 95% B over 10 minutes.
    • Mass Spectrometry: Operate the triple quadrupole MS in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). Monitor specific precursor ion → product ion transitions for both the native metabolites and the 13C2-labeled internal standard. The internal standard corrects for recovery and matrix effects [3] [2].
  • Step 4: Method Validation The method should be validated for:

    • Accuracy: 84-115% recovery [3].
    • Precision: Relative Standard Deviation (RSD) <10% [3].
    • Sensitivity: Limit of Quantification (LOQ) of 0.5 μg/kg in soil [3].
Protocol 2: Direct-Injection Analysis of Metabolites in Water

For the analysis of chlorothalonil metabolites in water samples, a direct-injection method can be employed, eliminating the need for pre-concentration [3].

  • Step 1: Sample Preparation Filter water samples (e.g., groundwater) through a 0.2-μm nylon membrane filter. Add the This compound internal standard directly to the filtered water sample.

  • Step 2: UHPLC-MS/MS Analysis Inject the prepared water sample directly into the UHPLC-MS/MS system. Use chromatographic and mass spectrometric conditions similar to those described in Protocol 1, with potential adjustments to the mobile phase gradient to optimize separation. This method has demonstrated excellent sensitivity with an LOQ of 5-10 ng/L for water [3].

The following diagram illustrates the logical workflow for the sample preparation and analysis of chlorothalonil metabolites in different matrices:

Method Validation and Data Interpretation

When applying the above protocols, the following performance characteristics were achieved, providing a benchmark for method validation [3]:

Validation Parameter Performance Value
Limit of Quantification (LOQ) in Soil 0.5 µg/kg for all metabolites [3]
Limit of Quantification (LOQ) in Water 5-10 ng/L [3]
Accuracy (Recovery) 84% - 115% [3]
Precision (RSD) <10% at low, medium, and high concentrations [3]

Application of these methods to real-world samples revealed an inverse detection frequency of chlorothalonil metabolites in soil versus groundwater. This pattern is likely controlled by the metabolites' sorption coefficient (Kd), which determines how much of the metabolite is retained in the soil or leaches into groundwater [3]. This insight is crucial for modeling the long-term evolution of these metabolites in the environment after the ban of the parent compound.

Critical Practical Notes

  • Internal Standard Quantification: The concentration of this compound added to samples should be within the linear range of the calibration curve and representative of expected analyte concentrations.
  • Matrix Effects Monitoring: Always prepare matrix-matched calibration standards by spiking the internal standard and analytes into blank sample extracts. Compare the slopes of the matrix-matched and solvent-based calibration curves to assess the extent of matrix effects [2].
  • System Suitability: Prior to analysis, perform system suitability tests to ensure instrument sensitivity and chromatographic performance meet predefined criteria.
  • Safety and Regulatory Compliance: this compound is for research use only and is a controlled substance in some territories [4]. Standard laboratory safety procedures for handling organic solvents and chemicals must be followed.

References

Comprehensive Application Notes and Protocols for Using Chlorothalonil-13C2 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorothalonil-13C2

This compound is a stable, heavy isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with the 13C isotope. This compound serves as a crucial internal standard in analytical chemistry, enabling highly accurate and reliable quantification of chlorothalonil and its metabolites in complex matrices. The primary advantage of using this isotopically labeled standard is its nearly identical chemical behavior to the native analyte during sample preparation and analysis, while being distinguishable via mass spectrometry due to its higher molecular mass of 267.90 [1].

The use of this compound is particularly valuable in environmental and food safety monitoring. Chlorothalonil itself is effective against fungal diseases caused by Phytophthora infestans and Alternaria solani, but its environmental persistence and transformation into metabolites of concern have led to increased regulatory scrutiny, including a recent ban in the European Union [1] [2]. These application notes provide detailed methodologies for leveraging this compound to generate precise, accurate, and reproducible analytical data in various research contexts.

Key Properties and Applications

Chemical and Physical Properties

The table below summarizes the fundamental properties of this compound:

Property Specification
CAS Number 2767332-24-9 [1]
Molecular Formula C₆¹³C₂Cl₄N₂ [1]
Molecular Weight 267.90 g/mol [1]
SMILES Notation N#[13C]C1=C(C([13C]#N)=C(C(Cl)=C1Cl)Cl)Cl [1]
Shipping & Storage Room temperature (continental US); store as per Certificate of Analysis [1]
Chemical Purity "For research use only." Not for human therapeutic use [1]
Primary Applications

This compound is designed for specific research applications, primarily as a tracer and internal standard [1]:

  • As a Tracer: The 13C labels allow researchers to track the fate, distribution, and transformation of the chlorothalonil molecule in environmental or biological systems.
  • As an Internal Standard: It is used for precise quantitative analysis by various instrumental techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Its use corrects for analyte loss during sample preparation and for variations in instrument response.

Detailed Analytical Protocols

The following sections provide robust, step-by-step protocols for quantifying chlorothalonil and its key metabolites in different sample types using this compound as an internal standard.

Protocol 1: Analysis of Chlorothalonil and 4OH-TPN in Water and Food Samples

This protocol is adapted from a published method for determining chlorothalonil and its major degraded product, 4-hydroxy-2,5,6-trichloroisonaphthonitrile (4OH-TPN), in aqueous and food matrices [3].

3.1.1 Materials and Reagents
  • Analytical Standard: this compound (e.g., from MedChemExpress, CAS 2767332-24-9) [1].
  • Native Analytes: Chlorothalonil and 4OH-TPN reference standards.
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Samples: Environmental water (estuarine, river) or homogenized food samples (e.g., cucumber).
  • Equipment: LC-MS/MS system equipped with an Atmospheric Pressure Photoionization (APPI) source in negative-ion mode.
3.1.2 Sample Preparation Workflow

The sample preparation and analysis process can be visualized as follows:

G Start Start Sample Preparation Spike Spike Sample with This compound IS Start->Spike Aqueous Aqueous Samples (Filtration & Dilution) Spike->Aqueous Water Samples Food Food Samples (Homogenization & Extraction) Spike->Food Food Samples Combine Combine Paths Aqueous->Combine Food->Combine LC_APPI_MS LC-APPI-MS/MS Analysis Combine->LC_APPI_MS Data Data Acquisition & Quantification LC_APPI_MS->Data

3.1.3 Detailed Steps
  • Internal Standard Addition: Spike a known, consistent amount of this compound into all calibration standards, quality control samples, and unknown samples at the very beginning of the preparation process. This corrects for any subsequent losses.
  • Sample Preparation:
    • Water Samples: Filter and inject directly or after appropriate dilution [3].
    • Food Samples (e.g., Cucumber): Homogenize the sample and perform a solvent extraction (e.g., with acetonitrile), followed by a clean-up step such as dispersive Solid-Phase Extraction (d-SPE) if necessary [3].
  • Instrumental Analysis:
    • Chromatography: Use a C18 reversed-phase LC column. A suggested mobile phase is a gradient of water and methanol or acetonitrile.
    • Mass Spectrometry: Operate the mass spectrometer with the APPI source in negative ionization mode. Monitor specific multiple reaction monitoring (MRM) transitions for both the native compounds and the internal standard.
  • Quantification:
    • Construct a calibration curve by plotting the peak area ratio (native analyte / this compound) against the concentration of the native analyte.
    • Use the resulting regression equation to calculate the concentration in unknown samples.
3.1.4 Performance Metrics

This method has demonstrated excellent sensitivity [3]:

Matrix Analyte Method Detection Limit (MDL)
Aqueous Samples Chlorothalonil 0.18 ng/L (pg/mL)
Cucumber Chlorothalonil 3.2 ng/g (ppb)
Protocol 2: Multi-Residue Analysis of Chlorothalonil Metabolites in Soil and Water

This protocol is based on a validated method for determining five key polar metabolites of chlorothalonil in soil and groundwater, crucial for environmental monitoring [2].

3.2.1 Target Metabolites

The five target chlorothalonil metabolites are: R471811, R417888, SYN507900, SYN548580, and R611968 [2].

3.2.2 Materials and Reagents
  • Internal Standard: this compound. Note: For metabolite-specific analysis, a labeled metabolite standard like R417888-13C2,15N2 is commercially available and would provide even more accurate quantification [4].
  • Native Analytes: Reference standards for the five target metabolites.
  • Solvents: HPLC-grade methanol, acetonitrile, water, and reagent water for UHPLC-MS/MS.
  • Extraction & Clean-up: Supplies for Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe).
3.2.3 Sample Preparation Workflow

The process diverges based on the sample matrix and target metabolites, as shown below:

G Start Start IS Spike with This compound IS Start->IS Matrix Select Matrix IS->Matrix Water Water Sample Matrix->Water Soil Soil Sample Matrix->Soil DirectInj Direct Injection (UHPLC-MS/MS) Water->DirectInj PathA Extract & Clean-up (SPE for R471811, R417888, SYN507900, SYN548580) Soil->PathA PathB Extract & Clean-up (QuEChERS for R611968) Soil->PathB Analysis UHPLC-MS/MS Analysis DirectInj->Analysis PathA->Analysis PathB->Analysis

3.2.4 Detailed Steps
  • Internal Standard Addition: Spike this compound into all samples and standards.
  • Sample Preparation:
    • Water Samples: Use a direct injection method. Simply filter the water sample and inject it into the UHPLC-MS/MS system. This method offers excellent sensitivity with LOQs of 5-10 ng/L [2].
    • Soil Samples: Employ two parallel extraction and clean-up approaches:
      • SPE Method: For metabolites R471811, R417888, SYN507900, and SYN548580 [2].
      • QuEChERS Method: Specifically for metabolite R611968 [2].
  • Instrumental Analysis:
    • Chromatography: Perform separation using Ultra-High Performance Liquid Chromatography (UHPLC) with a C18 column for high resolution and speed.
    • Mass Spectrometry: Use tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative or positive mode, optimized for each metabolite. Monitor specific MRM transitions.
  • Quantification: Quantify using the internal standard calibration method, as described in Protocol 3.1.3.
3.2.5 Method Performance

This multi-method approach has been rigorously validated [2]:

Parameter Soil Method Performance Water Method Performance
Limit of Quantification (LOQ) 0.5 µg/kg for all metabolites 5-10 ng/L for all metabolites
Accuracy 84 - 115% Not explicitly stated, but method is validated
Precision (RSD) <10% at low, medium, and high concentrations Not explicitly stated, but method is validated

Critical Methodological Considerations

Importance of a Stability-Indicating Method

Forced degradation studies are essential for validating analytical methods. A stability-indicating method is defined as a validated quantitative analytical method that can accurately measure the active ingredient and its degradation products without interference [5]. Although developed for a different compound (chlorthalidone), the principles from the search results can be applied [5]:

  • Stress Conditions: Expose chlorothalonil to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
  • Method Specificity: The developed LC-MS method must be able to separate chlorothalonil, this compound, and all relevant degradation products, ensuring that none co-elute and interfere with quantification.
Data Analysis and Quantification

The core of the internal standard method lies in its data processing. The use of this compound corrects for:

  • Sample Preparation Losses: Inefficient extraction or evaporation.
  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer.
  • Instrumental Drift: Variations in detector response over time.

The calibration curve is built by analyzing standards with known concentrations of the native analyte and a fixed concentration of the internal standard. The resulting linear regression (y = ax + b), where y is the peak area ratio (analyte/IS) and x is the analyte concentration, is used to back-calculate concentrations in unknown samples with high precision and accuracy [5].

Conclusion

The use of This compound as an internal standard is a critical component of robust and reliable analytical methods for quantifying chlorothalonil and its metabolites. The protocols outlined herein, covering analysis in water, food, and soil matrices, provide researchers with detailed methodologies that achieve high sensitivity, accuracy, and precision. As regulatory focus shifts increasingly towards the environmental impact of pesticide metabolites, these validated approaches become indispensable tools for environmental monitoring, risk assessment, and compliance testing.

References

compound-specific isotope analysis CSIA Chlorothalonil

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothalonil Properties & CSIA Applications

Aspect Details & Applications
Chemical Identity Tetrachloroisophthalonitrile (C₈Cl₄N₂); Broad-spectrum organochlorine fungicide [1] [2]
Key Chemical Properties Low water solubility (0.6–0.8 mg/L); High stability at pH ≤7; Vapor pressure: 7.63×10⁻⁵ Pa at 25°C [2]
Primary CSIA Application Tracking in-situ degradation and transformation pathways in the environment [3] [4]
CSIA Elements Carbon (δ¹³C) and Chlorine (δ³⁷Cl) isotope ratios are most relevant [3] [4]
Challenges Low environmental concentrations (ng/L) require preconcentration; Complex metabolite interference [5]

CSIA Protocol for Chlorothalonil in Water Samples

This protocol outlines the procedure for determining carbon and chlorine isotope ratios of Chlorothalonil in surface and groundwater, optimized from recent methodological advances [5] [6] [4].

Sample Collection & Preservation
  • Container: Use amber glass bottles to prevent photodegradation.
  • Preservation: Adjust sample pH to ~7 with phosphoric acid to enhance stability [2]. Store at 4°C and extract within 48 hours.
In-Situ Preconcentration using Passive Sampling
  • Sampler Type: Polar Organic Chemical Integrative Sampler (POCIS) with Oasis HLB sorbent.
  • Membrane Selection: Use 8 μm polyethersulfone (PES) membranes. Compared to standard 0.1 μm membranes, this increases chlorothalonil accumulation rate by approximately 3.0-fold, significantly reducing deployment time [5].
  • Deployment: Deploy samplers for 14-30 days in flowing water. Retrieve, rinse with purified water, and disassemble. Transfer the sorbent to a glass vial for extraction [5].
Laboratory Extraction & Clean-up
  • Extraction: For POCIS sorbent or 1-L water samples (if using direct extraction), use 1% formic acid in acetonitrile as the extraction solvent [6].
  • Salting Out: Use original QuEChERS salts (4g MgSO₄, 1g NaCl) for phase separation [6].
  • Clean-up: Employ dispersive Solid-Phase Extraction (d-SPE) with 150 mg PSA and 150 mg C18. Do not use graphitized carbon black (GCB) as it may adsorb chlorothalonil [6].
  • Concentration: Gently evaporate the extract under a purified nitrogen stream at 30°C and reconstitute in 100 μL of ethyl acetate for GC analysis.
Instrumental Analysis: GC-C-IRMS
  • GC Column: DB-5MS UI (30 m × 0.25 mm, 0.25 μm) [6].
  • Carrier Gas: Helium, constant flow of 1.5 mL/min.
  • Temperature Program: 60°C (1 min hold), ramp at 25°C/min to 180°C, then at 10°C/min to 280°C (5 min hold).
  • Combustion Interface: Reactor temperature maintained at 1000°C for complete conversion to CO₂.
  • IRMS: Measure ion intensities for m/z 44, 45, 46 for δ¹³C. For δ³⁷Cl, the current analytical challenge requires specialized methods like GC-MC-ICP-MS or continuous-flow IRMS, which are not yet routine [4].
Quality Control & Assurance
  • Isotopic Integrity: Check with laboratory standards. The method should not induce an isotopic shift >±0.5‰ for δ¹³C [5].
  • Recovery Check: Spike samples with a known internal standard (e.g., Metolachlor-d6) before extraction. Mean recovery should be 70-120% [6].

This experimental workflow for analyzing chlorothalonil in water samples from collection to instrumental analysis can be visualized as follows:

G SampleCollection Sample Collection & Preservation Preconcentration In-Situ Preconcentration (POCIS with 8µm membrane) SampleCollection->Preconcentration LabExtraction Laboratory Extraction (1% Formic Acid in Acetonitrile) Preconcentration->LabExtraction CleanUp d-SPE Clean-up (PSA + C18) LabExtraction->CleanUp Concentration Concentration & Reconstitution (N₂ Evaporation) CleanUp->Concentration GCAnalysis GC-C-IRMS Analysis Concentration->GCAnalysis DataProcessing Data Processing & QC GCAnalysis->DataProcessing

Chlorothalonil CSIA Experimental Workflow

Data Interpretation & Degradation Pathway Analysis

Once accurate isotope data is obtained, interpreting the results is crucial for understanding chlorothalonil's environmental fate.

  • Quantifying Degradation with the Rayleigh Equation: The extent of biodegradation is calculated using the Rayleigh distillation model:

    Where C_t and C_0 are concentrations at time t and zero, R_t and R_0 are corresponding isotope ratios, and α is the enrichment factor [4].

  • Isotope Enrichment Factors (ε): The following table summarizes enrichment factors for different chlorothalonil degradation pathways, which are key for interpreting CSIA data and identifying active processes [3]:

Degradation Process ε carbon (‰) ε chlorine (‰) AKIEcarbon Implication for CSIA
Direct Photolysis Not yet determined for Chlorothalonil Not yet determined Potential for pathway identification
Indirect Photolysis Not yet determined for Chlorothalonil Not yet determined Different ε value vs. direct photolysis
Hydrolysis (Alkaline) Not yet determined for Chlorothalonil Not yet determined
Biodegradation Not yet determined for Chlorothalonil Not yet determined Primary application for field studies

Note: While CSIA is a powerful tool for chlorothalonil, specific enrichment factors (ε) for its major transformation pathways are not yet available in the current literature and represent a critical data gap for future research. The table structure is provided as a guide for reporting results once experimental data is obtained.

  • Dual Isotope Plots for Pathway Identification: Plotting δ¹³C versus δ³⁷Cl can differentiate between transformation pathways. Different degradation mechanisms (e.g., hydrolytic vs. reductive dechlorination) produce distinct slopes (Λ) on a dual-isotope plot, serving as a diagnostic tool [4].

The conceptual process of interpreting isotope data to distinguish between different environmental fate processes is shown below:

G Start δ¹³C & δ³⁷Cl Raw Data CalcFractionation Calculate Λ (Lambda) Slope from Dual-Isotope Plot Start->CalcFractionation Compare Compare Λ with Reference Values CalcFractionation->Compare Path1 Pathway 1 Identified (e.g., Hydrolysis) Compare->Path1 Path2 Pathway 2 Identified (e.g., Biodegradation) Compare->Path2 Rayleigh Apply Rayleigh Model to Quantify Extent of Degradation (f) Path1->Rayleigh Path2->Rayleigh

Interpreting CSIA Data to Identify Degradation Pathways

Application Notes & Troubleshooting

  • Matrix Effects: Ion suppression can occur in GC-MS/MS analysis. Use isotope-labeled internal standards for correction. Matrix effects can vary; for instance, brown rice shows a 21.4% signal enhancement, while other commodities typically show suppression [6].
  • Analyte Stability: Chlorothalonil degrades at high temperatures and in alkaline conditions (pH ≥9). Ensure samples are kept at neutral pH and avoid excessive heating during concentration [2].
  • Chlorine CSIA Challenges: Cl-CSIA is not yet routine. The main hurdles are achieving sufficient analyte mass for measurement and the lack of a universally accepted chlorinated benzene standard for calibration [4].

Future Perspectives

Future work should focus on establishing a comprehensive library of chlorine and carbon enrichment factors (ε) for chlorothalonil's major transformation pathways. Furthermore, addressing the analytical challenges of Cl-CSIA will be key to unlocking its full potential for tracking the fate of this persistent fungicide in the environment [3] [4].

References

Comprehensive Application Notes and Protocols: Utilizing Chlorothalonil-13C2 in Environmental Fate Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorothalonil-13C2 and Its Role in Environmental Research

This compound (2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-13C2) is a stable isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with 13C isotopes. This compound serves as crucial internal standard for precise quantification and tracking of chlorothalonil and its metabolites in environmental fate studies. The incorporation of 13C labels at specific positions within the chlorothalonil molecule enables researchers to distinguish between applied compound and naturally occurring residues, thereby providing unambiguous tracking of the parent compound's transformation pathways in complex environmental matrices.

The significance of chlorothalonil as an environmental contaminant stems from its extensive historical use as a non-systemic fungicide in agricultural practices worldwide. First registered in 1966, chlorothalonil has been applied to numerous crops including peanuts, potatoes, tomatoes, and various fruits and vegetables for control of fungal diseases such as rust, leaf blight, downy mildew, and botrytis rot [1] [2]. With an annual usage exceeding 15 million pounds in the United States during the 1990s, chlorothalonil represented the third most-used fungicide after only sulfur and copper formulations [2]. This widespread application has led to increasing environmental concerns, particularly regarding its high toxicity to aquatic organisms and the potential for formation of persistent metabolites that may contaminate water resources [1] [3].

Chemical and Physical Properties of Chlorothalonil and this compound

Structural Characteristics and Isotopic Labeling

Chlorothalonil (IUPAC name: 2,4,5,6-tetrachloroisophthalonitrile) is a polychlorinated aromatic compound with the molecular formula C₈Cl₄N₂ and a molecular weight of 265.90 g·mol⁻¹ [2]. The molecule features a benzene ring with four chlorine atoms and two nitrile groups arranged in a 1,3-relationship, creating a symmetrical structure that contributes to its environmental persistence in certain conditions. This compound incorporates two 13C atoms specifically in the nitrile carbon positions, resulting in a molecular weight of 267.90 g·mol⁻¹ [4]. This strategic labeling positions the heavy isotopes in functional groups that typically remain intact through initial metabolic reactions, allowing the tracer to accurately follow the parent compound's fate.

The stable isotope labeling in this compound does not significantly alter the compound's chemical behavior or physical properties compared to the unlabeled molecule, ensuring that experimental results accurately reflect environmental processes. This maintenance of chemical similarity while providing distinct analytical detection signatures makes this compound an ideal tracer for environmental fate studies. The isotopic enrichment (typically >99% 13C) provides sufficient mass difference for precise detection by mass spectrometry without altering the fundamental chemical reactivity.

Key Physical-Chemical Parameters

Table 1: Physical-Chemical Properties of Chlorothalonil and this compound

Property Value Experimental Conditions Reference
Molecular Weight 265.90 g·mol⁻¹ (unlabeled) Standard conditions [2]
267.90 g·mol⁻¹ (13C2-labeled) Standard conditions [4]
Water Solubility 0.81 mg/L 25°C, pH 7 [5]
Melting Point 250-252°C Standard atmospheric pressure [5] [2]
Boiling Point 347°C 760 mmHg [5]
Log P (Octanol-Water) 2.88-3.86 Not specified [2]
Vapor Pressure Low (specific value not reported) Room temperature [1]
Soil Adsorption Coefficient High (strongly sorbs to soil) Not specified [1]

The physical-chemical profile of chlorothalonil reveals characteristics that significantly influence its environmental behavior. The exceptionally low water solubility (0.81 mg/L at 25°C) indicates limited mobility in aquatic systems and tendency to partition into organic phases [5]. The high melting point (250-252°C) reflects the compound's thermal stability and crystalline nature in pure form [5] [2]. chlorothalonil's low vapor pressure and high soil adsorption coefficient suggest limited volatilization losses and strong association with soil and sediment particles, potentially reducing its mobility in terrestrial environments [1]. These properties collectively inform the compound's environmental distribution and persistence, guiding researchers in designing appropriate fate and transport studies.

Environmental Significance and Regulatory Context

Environmental Fate and Behavior

Chlorothalonil exhibits complex environmental behavior characterized by multiple dissipation pathways that vary significantly across different environmental compartments. In aquatic systems, photodegradation represents a major transformation route, with the photolysis rate enhanced by natural photosensitizers such as dissolved organic matter or nitrate [1]. The compound demonstrates high toxicity to aquatic organisms including fish, amphibians, and invertebrates, with certain metabolites exhibiting even greater toxicity than the parent compound [1] [2] [6]. In soil environments, chlorothalonil undergoes rapid microbial degradation under both aerobic and anaerobic conditions, with reported half-lives ranging from less than 1 day to 3.5 days in surface soil following foliar application to peanuts [7]. This degradation occurs more efficiently under neutral pH conditions and in soils with low organic carbon content [1].

The metabolic pathways of chlorothalonil in environmental systems produce several transformation products of concern. Under anaerobic conditions, hydrolytic dechlorination produces the stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which has been shown to be 30 times more acutely toxic than the parent compound and more persistent in the environment [2]. Recent research has identified five polar metabolites (R471811, R417888, SYN507900, SYN548580, and R611968) that frequently appear in groundwater, sometimes at concentrations exceeding those of the parent compound [3]. The detection of these metabolites in groundwater resources has become a significant regulatory concern, leading to increased scrutiny of chlorothalonil's environmental impact.

Regulatory Status and Concerns

The environmental profile of chlorothalonil has prompted significant regulatory action in recent years. The European Union banned chlorothalonil use in 2019, with the prohibition taking effect in May 2020, primarily due to concerns about groundwater contamination with potentially toxic metabolites and identified risks to amphibians and fish [2]. Similarly, Switzerland implemented restrictions in December 2019 following the detection of chlorothalonil metabolites in groundwater sources used for drinking water [2]. The International Agency for Research on Cancer (IARC) has classified chlorothalonil as a Group 2B "possible human carcinogen" based on observations of renal and gastrointestinal system cancers in laboratory animals [2].

The EPA reassessment of chlorothalonil has progressed through multiple phases, with the agency issuing a draft risk assessment in 2020 that indicated potential risks requiring regulatory action [8]. This evolving regulatory landscape underscores the importance of rigorous environmental fate studies using advanced analytical tools like this compound to better understand the compound's behavior and transformation in the environment, particularly regarding the formation, persistence, and mobility of its metabolites in soil and water systems.

Analytical Protocols for this compound in Environmental Matrices

Sample Preparation and Extraction Methods
4.1.1 Water Samples

For the analysis of chlorothalonil and its metabolites in water matrices, employ solid phase extraction (SPE) for optimal recovery of the polar metabolites. The protocol should begin with collecting water samples in amber glass containers to prevent photodegradation, followed by filtration through 0.7 μm glass fiber filters to remove particulate matter. Acidify the samples to pH 3.0 with hydrochloric acid to preserve analyte integrity. For SPE, use hydrophilic-lipophilic balance (HLB) cartridges (200 mg, 6 mL) conditioned sequentially with 5 mL methanol and 5 mL acidified water (pH 3.0). Load 500 mL of water sample at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute analytes with 8 mL of methanol followed by 8 mL of acetonitrile, then evaporate the combined eluents to near dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for UHPLC-MS/MS analysis [3].

For the specific metabolite R611968, which may not be efficiently extracted by the SPE method, implement a modified QuEChERS approach. Combine 100 mL of water with 10 mL acetonitrile and 4 g magnesium sulfate, then shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes, then transfer 1 mL of the acetonitrile layer to a dispersive SPE tube containing 150 mg primary secondary amine (PSA) and 900 mg magnesium sulfate. Vortex for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22 μm nylon membrane before analysis [3].

4.1.2 Soil and Sediment Samples

For soil matrices, employ a two-stage extraction protocol to address the varying polarities of chlorothalonil metabolites. Weigh 10 g of homogenized soil (air-dried and sieved to <2 mm) into a 50 mL centrifuge tube. Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v) and 100 μL of this compound internal standard solution (1 μg/mL in acetonitrile). Shake the mixture horizontally at 200 rpm for 60 minutes, then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a separate vessel and repeat the extraction with 10 mL of fresh extraction solvent. Combine the supernatants and evaporate to approximately 1 mL under nitrogen stream at 35°C [3] [7].

For cleanup, utilize dual-cartridge SPE with consecutive polymer-based and ion-exchange phases. Dilute the concentrated extract with 9 mL of acidified water (pH 3.0) and load onto a conditioned HLB cartridge (60 mg, 3 mL). After loading, wash with 3 mL of methanol:water (20:80, v/v) and elute with 4 mL of methanol. Further clean the eluate using a mixed-mode anion exchange cartridge (MAX, 60 mg, 3 mL) preconditioned with 3 mL methanol and 3 mL water. After loading, wash with 3 mL of water and elute with 4 mL of 2% formic acid in methanol. Combine the eluents and evaporate to dryness under nitrogen, then reconstitute in 1 mL of methanol:water (50:50, v/v) for analysis [3].

UHPLC-MS/MS Analysis Conditions

Table 2: Optimized UHPLC-MS/MS Parameters for Chlorothalonil and Metabolites

Parameter Specification Notes
Chromatography System UHPLC with binary pump Suitable for high-pressure separations
Column C18 reverse phase (100 × 2.1 mm, 1.7 μm) Maintain at 40°C
Mobile Phase A 0.1% Formic acid in water LC-MS grade
Mobile Phase B 0.1% Formic acid in acetonitrile LC-MS grade
Gradient Program 0 min: 10% B; 2 min: 30% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 10% B; 13 min: 10% B Total run time: 13 minutes
Flow Rate 0.3 mL/min Constant
Injection Volume 5 μL Fixed loop
Mass Spectrometer Triple quadrupole with ESI source Operate in negative mode
Ionization Mode Electrospray ionization (ESI) Negative for metabolites, positive for parent
Nebulizer Gas Nitrogen, 40 psi Adjust as needed
Drying Gas Nitrogen, 10 L/min, 300°C
Capillary Voltage 3500 V (negative), 4000 V (positive) Optimize for specific instrument

For mass spectrometric detection, operate the instrument in multiple reaction monitoring (MRM) mode to achieve the required sensitivity and selectivity. For this compound, monitor the transition from m/z 268.9 → 168.9 (quantifier) and 268.9 → 132.9 (qualifier) with collision energies optimized for each transition (typically -25 eV and -35 eV, respectively). The internal standard properties of this compound correct for matrix effects and extraction efficiency variations, with the 13C-labeled bonds remaining stable throughout sample preparation and analysis [4] [3].

Compound-Specific Isotope Analysis (CSIA) Implementation

For advanced degradation studies, implement compound-specific isotope analysis (CSIA) to quantify degradation and identify transformation pathways without requiring complete metabolite identification. This approach is particularly valuable for studying photodegradation mechanisms, which represent a major dissipation pathway for chlorothalonil in aquatic environments [9]. The protocol requires a gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system or LC-IRMS for less volatile metabolites.

The CSIA workflow involves: (1) extraction and purification of target analytes with minimal isotopic fractionation; (2) chromatographic separation with conditions optimized to achieve baseline resolution; (3) continuous conversion of eluting compounds to CO2 (for δ13C measurement) or N2 (for δ15N measurement) via combustion interface; and (4) precise measurement of isotope ratios in the mass spectrometer. Calculate isotope ratios using the delta notation (δ13C) relative to international standards, with precision of ±0.5‰ or better required for meaningful interpretation [9].

The key advantage of CSIA in environmental fate studies is its ability to provide insight into transformation mechanisms based on characteristic isotope fractionation patterns. For chlorothalonil, which undergoes both direct and indirect photolysis, CSIA can help distinguish between these pathways and quantify their relative contributions in natural systems. The method is particularly powerful when combining multiple isotope elements (C, N, Cl), providing multidimensional information about bond cleavage and formation during metabolic processes.

Experimental Applications in Environmental Fate Studies

Photodegradation Studies

Photodegradation represents a major dissipation pathway for chlorothalonil in aquatic environments and on plant surfaces. To investigate photolytic transformation using this compound, prepare aqueous solutions at environmentally relevant concentrations (0.1-10 μg/L) in quartz vessels, maintaining controlled pH and temperature conditions. Include natural water samples with varying dissolved organic matter content to evaluate photosensitization effects. Expose samples to simulated solar radiation using a xenon arc lamp with appropriate filters to match natural sunlight spectrum, with parallel dark controls to account for non-photolytic processes. Sample at regular intervals (0, 1, 2, 4, 8, 12, 24, 48 hours) for analysis of parent compound depletion and metabolite formation [1] [9].

The experimental workflow for photodegradation studies can be visualized as follows:

G cluster_0 Experimental Conditions Start Prepare this compound Solutions ExpSetup Experimental Setup Start->ExpSetup Sample Sampling at Time Intervals ExpSetup->Sample Light Light-Exposed Samples ExpSetup->Light Dark Dark Controls ExpSetup->Dark Natural Natural Water Samples ExpSetup->Natural Buffer Buffered Solutions ExpSetup->Buffer Analysis Sample Analysis Sample->Analysis Data Data Processing Analysis->Data Results Results Interpretation Data->Results

Diagram 1: Experimental workflow for photodegradation studies of this compound

Key parameters to monitor during photodegradation studies include the direct photolysis rate, which can be quantified through the apparent quantum yield, and the indirect photolysis contribution from reactive oxygen species (ROS) generated by photosensitizers. The use of this compound allows precise quantification of these pathways even in complex natural waters where multiple processes occur simultaneously. Analysis of isotope fractionation patterns via CSIA provides additional mechanistic information, with characteristic carbon and nitrogen isotope enrichment factors (ε) helping to distinguish between different degradation pathways [9].

Soil Metabolism and Mobility Studies

To investigate chlorothalonil metabolism in soil systems, conduct laboratory incubation experiments using representative agricultural soils varying in texture, organic matter content, and pH. Prepare soil microcosms by treating 50 g of soil (sieved to <2 mm) with this compound solution to achieve field-relevant concentrations (0.1-1 mg/kg). Maintain soil at appropriate moisture content (e.g., 60% of water holding capacity) and incubate in the dark at constant temperature (e.g., 20°C) to simulate field conditions. Include sterile controls (autoclaved or gamma-irradiated soil) to distinguish between biotic and abiotic transformation processes. Sacrifice replicate microcosms at appropriate time intervals (0, 1, 3, 7, 14, 28, 56 days) for comprehensive analysis of parent compound and metabolites [1] [7].

Extract soil samples using the protocol described in Section 4.1.2, paying particular attention to the recovery of both parent compound and key metabolites including 4-hydroxychlorothalonil (SDS-3701), R471811, R417888, SYN507900, SYN548580, and R611968. Monitor the sequential formation of metabolites over time to establish transformation pathways, with this compound providing internal standardization for precise quantification. The soil metabolism pathway can be visualized as:

G Parent This compound Parent Compound Meta1 4-Hydroxy- chlorothalonil (SDS-3701) Parent->Meta1 Hydrolytic dehalogenation Meta2 R471811 Parent->Meta2 Biotic transformation Meta3 R417888 Meta1->Meta3 Further transformation Meta4 SYN507900 Meta2->Meta4 Pathway A Meta5 SYN548580 Meta2->Meta5 Pathway B Meta6 R611968 Meta3->Meta6 Pathway C

Diagram 2: Major metabolic pathways of this compound in soil systems

For mobility studies, conduct soil column experiments to evaluate leaching potential of chlorothalonil and its metabolites. Pack columns (typically 5 cm diameter × 30 cm length) with undisturbed or sieved soil, apply this compound to the surface in simulated rainfall events, and collect leachate at the base for analysis. These studies have demonstrated that while chlorothalonil itself strongly sorbs to soil with limited mobility, several polar metabolites exhibit significant leaching potential, explaining their frequent detection in groundwater monitoring studies [3] [7].

Aquatic Toxicity and Bioaccumulation Assessments

The high aquatic toxicity of chlorothalonil necessitates thorough investigation of its effects on aquatic organisms, with particular attention to differential toxicity between the parent compound and metabolites. Conduct standardized toxicity tests using representative species including fish (e.g., zebrafish, rainbow trout), invertebrates (e.g., Daphnia magna), and amphibians (e.g., Xenopus laevis), following OECD guidelines with appropriate modifications to incorporate this compound tracing capabilities [2] [6].

For bioaccumulation studies, expose test organisms to sublethal concentrations of this compound (typically 0.1-10 μg/L) under controlled conditions, with careful monitoring of exposure concentrations using the analytical methods described in Section 4.1.1. Sample organisms at predetermined intervals to determine bioconcentration factors (BCFs) and tissue-specific distribution. Include metabolite profiling in tissue samples to assess formation and persistence of transformation products within organisms. These studies have revealed that while chlorothalonil itself can bioaccumulate, certain metabolites may exhibit even greater persistence in biological tissues [6].

Recent research has particularly highlighted the sensitivity of amphibians to chlorothalonil, with studies demonstrating significant effects on embryonic development and larval survival at environmentally relevant concentrations. The application of this compound in these studies allows precise attribution of observed effects to the parent compound versus metabolites, providing crucial information for environmental risk assessment [2] [6].

Data Interpretation and Reporting

Quantification and Method Validation

For accurate quantification of chlorothalonil and its metabolites in environmental samples, employ a stable isotope dilution approach using this compound as internal standard. Prepare calibration standards in the range of 0.1-100 μg/L (or μg/kg for solid matrices) using sample-matched blank matrices to account for matrix effects. Include quality control samples (blanks, spikes, duplicates) at a frequency of at least 5% per batch to ensure data quality. The use of this compound as internal standard corrects for losses during sample preparation and ionization suppression/enhancement during MS analysis, significantly improving data accuracy and precision [4] [3].

Method validation should establish key performance parameters including linearity (R² > 0.995), accuracy (85-115% recovery), precision (<15% RSD), method detection limits (MDL), and quantification limits (MQL). For chlorothalonil and metabolites, achievable MQLs are typically 0.5 μg/kg in soil and 5-10 ng/L in water using the described methodologies [3]. The excellent sensitivity of these methods enables detection at environmentally relevant concentrations, supporting robust environmental fate assessment.

Degradation Kinetics and Metabolite Identification

Calculate degradation rates using first-order or pseudo-first-order kinetic models, with half-lives (t½) derived from the slope of the linear regression of ln(C/C₀) versus time. For chlorothalonil, reported half-lives vary significantly across environmental compartments: <1-3.5 days in surface soil, 10-22 days for the principal degradate 4-hydroxychlorothalonil in soil, and highly variable in aquatic systems depending on photochemical conditions [1] [7]. These kinetic parameters essential for predicting environmental persistence and designing appropriate management strategies.

For metabolite identification, employ high-resolution mass spectrometry (HRMS) in addition to the targeted MS/MS methods. Use UHPLC coupled with quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometers to obtain accurate mass measurements of transformation products, enabling tentative identification even without reference standards. The combination of this compound tracing with HRMS provides powerful capability for comprehensive metabolite profiling and pathway elucidation [3].

Conclusion

The application of this compound in environmental fate studies provides unparalleled analytical capability for tracking the transformation and transport of this important fungicide in environmental systems. The protocols and methodologies detailed in these Application Notes enable researchers to generate high-quality, reproducible data on chlorothalonil's behavior across diverse environmental compartments, addressing critical regulatory and scientific questions regarding its impact and management.

The comprehensive approach outlined—encompassing sample preparation, advanced analytical techniques, specialized fate studies, and robust data interpretation—supports the development of accurate environmental risk assessments and informed regulatory decisions. As concerns regarding chlorothalonil metabolites continue to evolve, the use of this compound as an isotopic tracer remains essential for advancing our understanding of the compound's environmental fate and for designing effective strategies to mitigate potential impacts on ecosystems and water resources.

References

Application Note: Analysis of Chlorothalonil Metabolites in Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized protocol for the simultaneous determination of five key polar metabolites of Chlorothalonil in soil and water samples, leveraging Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) [1].

  • Analytes of Interest: The method targets R471811, R417888, SYN507900, SYN548580, and R611968 [1].
  • Method Significance: This protocol addresses a critical analytical challenge by enabling the quantification of sulfonated metabolites in soil for the first time and is essential for environmental monitoring, particularly given the European Union ban on Chlorothalonil due to groundwater contamination concerns [1].
  • Key Advantages: The developed method provides excellent sensitivity, precision, and accuracy, making it suitable for monitoring the long-term environmental persistence of these metabolites [1].

Detailed Experimental Protocols

Sample Collection
  • Soil Samples: Collect agricultural soil using a standard soil probe or auger. Store samples in pre-cleaned glass jars and freeze at -20°C until analysis [1].
  • Water Samples: Collect groundwater or surface water in amber glass bottles to prevent potential photodegradation. Acidify samples if necessary and store at 4°C [1].
Sample Preparation and Extraction

The extraction technique varies based on the analyte and sample matrix.

  • For Water Samples: A direct-injection method can be employed, where water samples are filtered and injected directly into the UHPLC-MS/MS system, offering high sensitivity [1].

  • For Soil Samples:

    • Metabolites R471811, R417888, SYN507900, SYN548580: Use a Solid Phase Extraction (SPE) approach. The specific sorbent material (e.g., C18, mixed-mode) should be selected based on the metabolites' polarity [1].
    • Metabolite R611968: Use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This involves extracting the soil with an organic solvent (e.g., acetonitrile) followed by a clean-up step using dispersive SPE salts to remove water and impurities [1].

The workflow for the soil sample preparation is summarized in the diagram below:

G Start Soil Sample SPEPath SPE Extraction Start->SPEPath For R471811, R417888, SYN507900, SYN548580 QuEPath QuEChERS Extraction Start->QuEPath For R611968 UHPLC UHPLC-MS/MS Analysis SPEPath->UHPLC QuEPath->UHPLC

Instrumental Analysis: UHPLC-MS/MS
  • Chromatography: Utilize a UHPLC system with a C18 reverse-phase column. The mobile phase typically consists of water and acetonitrile, possibly with modifiers like formic acid or ammonium acetate, to achieve optimal separation of the metabolites [1].
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This mode selects a specific precursor ion for each metabolite and monitors its characteristic product ion(s), ensuring high selectivity and sensitivity. The specific MRM transitions must be optimized for each analyte [1].

Method Validation Data

The following tables summarize the key performance metrics obtained during the validation of this analytical method.

Table 1: Sensitivity and Accuracy of the Analytical Method

Metabolite Matrix Limit of Quantification (LOQ) Accuracy (Recovery %)
All Five Metabolites Soil 0.5 µg/kg 84 - 115% [1]
All Five Metabolites Water 5 - 10 ng/L Data not specified in search results [1]

Table 2: Method Precision

Metabolite Matrix Precision (Relative Standard Deviation, RSD)
All Five Metabolites Soil < 10% (at low, medium, and high concentrations) [1]

Additional Technical Notes

  • Metabolite Behavior: The detection frequency of these metabolites in soil and groundwater is often inversely related and is likely controlled by their sorption coefficient (Kd). Metabolites with lower sorption have a higher potential to leach into groundwater [1].
  • Related Methods for Air Sampling: For analyzing Chlorothalonil and its metabolite 4-hydroxychlorothalonil in air, a method using glass microfibre filters (for particles) and silica gel cartridges (for vapor phase) followed by HPLC-UV analysis has been developed. This method reported quantification limits of 8.4 ng/m³ for Chlorothalonil and 19.6 ng/m³ for 4-hydroxychlorothalonil [2].

Discussion and Conclusion

The established protocols provide robust and sensitive methods for tracking the environmental fate of Chlorothalonil metabolites. The high persistence and mobility of certain metabolites, particularly R471811, underscore the importance of such analytical methods for environmental and public health protection [1] [3].

A key strategic consideration is the differential extraction required for soil samples, as illustrated in the workflow above. This highlights the importance of metabolite-specific method optimization based on their chemical properties.

References

Comprehensive Application Notes and Protocols for Soil and Water Analysis Using Chlorothalonil-13C2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorothalonil and Its Metabolites

Chlorothalonil (tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic organochlorine fungicide widely used in agricultural applications for disease control in fruit, vegetable, and nut crops. Recent regulatory actions, particularly in the European Union, have banned its use due to the environmental persistence and groundwater contamination potential of its metabolites, which are frequently detected at concentrations exceeding those of the parent compound. The environmental monitoring of chlorothalonil and its degradation products has therefore become increasingly important for environmental risk assessment and regulatory compliance.

The development of reliable analytical methods for tracking the fate and transport of chlorothalonil and its metabolites in environmental matrices requires sophisticated instrumentation and carefully optimized protocols. The use of stable isotope-labeled analogs such as Chlorothalonil-13C2 provides crucial advantages for quantitative analysis, serving as internal standards to correct for matrix effects, extraction efficiency variations, and instrument fluctuations. These labeled compounds exhibit nearly identical chemical properties to their native counterparts while being distinguishable via mass spectrometry, thereby improving the accuracy and precision of analytical measurements in complex environmental samples.

Chemical Properties and Environmental Significance

Chlorothalonil Metabolites of Interest

Polar metabolites of chlorothalonil have become significant environmental contaminants frequently detected in groundwater, often at concentrations higher than the parent compound. The hydrolytic degradation and biotransformation of chlorothalonil in soil and water matrices produce several metabolites of regulatory concern, whose chemical properties and environmental behavior vary significantly based on their sorption coefficients and polarity characteristics. These differences directly impact their mobility in subsurface environments and potential for groundwater contamination.

The five primary metabolites of environmental significance include:

  • R471811: A sulfonated metabolite with high water solubility and mobility in subsurface environments
  • R417888: A key polar metabolite frequently detected in groundwater monitoring studies
  • SYN507900: Exhibits intermediate sorption characteristics in soil systems
  • SYN548580: Shows varied detection frequency between soil and water matrices
  • R611968: Distinguished by requiring different extraction methodology due to chemical properties
Stable Isotope-Labeled Internal Standard

This compound, with two carbon-13 atoms incorporated into its molecular structure, serves as an ideal internal standard for quantitative mass spectrometric analysis. The use of this labeled compound provides the following methodological advantages:

  • Compensation for matrix effects in electrospray ionization mass spectrometry
  • Correction for losses during sample preparation and extraction procedures
  • Improved accuracy in quantification through isotope dilution methodology
  • Enhanced method robustness for regulatory compliance monitoring

Analytical Method Comparison and Evolution

Comparison of Modern and Traditional Analytical Methods

Table 1: Evolution of Analytical Methods for Chlorothalonil and Metabolites in Environmental Matrices

Analytical Aspect Modern Approach (2021) Traditional Approach (2008)
Primary Instrumentation UHPLC-MS/MS GC-MS and LC-MS
Sample Preparation Mixed-mode SPE and QuEChERS Primarily hydrophobic polymeric SPE
Detection Limits (Water) 5-10 ng/L 0.1-1 μg/L
Detection Limits (Soil) 0.5 μg/kg 0.02-0.05 μg/g
Metabolite Coverage 5 polar metabolites including sulfonated compounds Limited metabolite coverage
Analysis Time Faster through direct injection Longer due to required derivatization
Accuracy Range 84-115% 54-130%
Analytical Performance Characteristics

Table 2: Analytical Performance Characteristics for Modern Chlorothalonil Metabolite Methods

Performance Parameter Soil Analysis Water Analysis
Limit of Quantification (LOQ) 0.5 μg/kg for all metabolites 5-10 ng/L
Precision (RSD) <10% (low, medium, high concentrations) <10%
Accuracy (%) 84-115% 84-115%
Extraction Approach SPE (R471811, R417888, SYN507900, SYN548580); QuEChERS (R611968) Direct injection
Detection Frequency Inverse relationship with groundwater detection Inverse relationship with soil detection
Key Innovation First method to quantify sulfonated metabolites in soil High sensitivity without sample preconcentration

The methodological evolution from traditional approaches to modern UHPLC-MS/MS methods represents a significant advancement in environmental monitoring capability. Earlier methods focused primarily on the parent compound and a limited number of metabolites, with higher detection limits and variable accuracy that constrained their utility for regulatory monitoring [1]. The recent development of highly sensitive and specific methods for polar metabolites addresses critical data gaps in environmental fate assessment, particularly for compounds with high groundwater contamination potential.

Soil Analysis Protocol

Sample Collection and Preparation

Soil sampling should be conducted using stainless steel corers from relevant depths based on study objectives (typically 0-20 cm for surface soil monitoring). Samples must be immediately frozen on dry ice during transport and stored at -20°C until extraction to prevent analyte degradation and microbial transformation. Prior to extraction, soil samples should be freeze-dried, homogenized, and sieved through a 2-mm mesh to ensure particle size consistency.

The extraction methodology differs based on the specific metabolite of interest due to their varying chemical properties:

  • For metabolites R471811, R417888, SYN507900, and SYN548580: Employ solid-phase extraction (SPE) using a mixed-mode polymeric sorbent that combines reversed-phase and ion-exchange mechanisms
  • For metabolite R611968: Utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach, which involves acetonitrile extraction with salt-induced partitioning and dispersive SPE cleanup
Sample Processing and Analysis Workflow

The following diagram illustrates the complete workflow for soil sample analysis:

SoilAnalysisWorkflow Start Soil Sample Collection Prep Freeze-Dry and Homogenize Start->Prep Split Split Sample Prep->Split SPE SPE Extraction (R471811, R417888, SYN507900, SYN548580) Split->SPE QuEChERS QuEChERS Extraction (R611968) Split->QuEChERS Cleanup Sample Cleanup SPE->Cleanup QuEChERS->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Data Data Processing with This compound Internal Standard Analysis->Data

Instrumental Analysis Parameters

Chromatographic separation is achieved using a reversed-phase UHPLC system with a C18 column (2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase composition consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol, with a gradient elution from 5% to 95% B over 12 minutes at a flow rate of 0.3 mL/min. The injection volume is typically 5 μL for soil extracts.

Mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. Key instrument parameters include:

  • Ion source temperature: 150°C
  • Desolvation temperature: 500°C
  • Desolvation gas flow: 1000 L/h
  • Collision gas flow: 0.15 mL/min
  • Capillary voltage: 0.8 kV

The This compound internal standard is added to all samples, calibrators, and quality control materials before the extraction procedure to correct for matrix effects and variable recovery.

Water Analysis Protocol

Sample Collection and Preservation

Water samples (groundwater, surface water, or pore water) should be collected in pre-cleaned amber glass containers and maintained at 4°C during transport. To prevent microbial degradation of target analytes, samples should be extracted within 48 hours of collection or preserved with 0.1% sodium azide if longer storage is necessary. Filtration through 0.7 μm glass fiber filters is recommended to remove suspended particulates prior to analysis.

The direct injection approach eliminates the need for sample preconcentration or extraction, significantly streamlining the analytical workflow while maintaining exceptional sensitivity. This method simplification reduces potential sample contamination and analyte losses associated with traditional extraction procedures, while enabling high-throughput analysis of large sample batches for monitoring programs.

Water Analysis Workflow

The following diagram illustrates the simplified workflow for water sample analysis:

WaterAnalysisWorkflow Start Water Sample Collection Filtration Filtration (0.7 μm glass fiber) Start->Filtration Fortification Add this compound Internal Standard Filtration->Fortification Injection Direct UHPLC-MS/MS Analysis Fortification->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quant Quantification via Isotope Dilution Detection->Quant

Method Validation for Water Analysis

The direct injection method for water analysis has been rigorously validated, demonstrating excellent performance characteristics for regulatory monitoring applications. Key validation parameters include:

  • Linearity: Calibration curves spanning 5-1000 ng/L show consistent correlation coefficients (R²) >0.998
  • Precision: Inter-day and intra-day variation of <10% relative standard deviation across the calibration range
  • Specificity: No significant interference from common matrix components in groundwater and surface water
  • Carryover: <0.01% following injection of high-concentration samples
  • Ion suppression/enhancement: Minimal matrix effects (<15%) corrected effectively by the isotope-labeled internal standard

The exceptional sensitivity of this method (LOQ of 5-10 ng/L) enables detection at environmentally relevant concentrations well below regulatory thresholds, providing early warning capability for groundwater contamination monitoring programs.

Environmental Monitoring Applications

Field Study Findings and Environmental Significance

Comprehensive monitoring of agricultural soils and associated groundwater systems has revealed a fascinating inverse detection relationship for chlorothalonil metabolites between soil and water compartments. This distribution pattern is primarily governed by the sorption coefficient (Kd) of each metabolite, which controls its retention in soil versus leaching potential to groundwater. Metabolites with lower sorption coefficients display higher detection frequency in groundwater, while those with higher sorption coefficients remain predominantly in soil matrices [2].

The regulatory implications of these findings are significant, particularly in regions where chlorothalonil use has been recently banned. The soil reservoir effect suggests that metabolite residues retained in soil and the unsaturated zone may continue to influence groundwater concentrations for extended periods following use cessation. Understanding these transport dynamics is essential for predicting the long-term evolution of groundwater quality and developing effective remediation strategies for impacted areas.

Quality Assurance and Control Measures

Robust QA/QC protocols are essential for generating reliable environmental monitoring data. The following measures should be implemented for both soil and water analyses:

  • Laboratory blanks: Reagent blanks and field blanks analyzed with each batch to monitor contamination
  • Matrix spikes: Duplicate samples spiked with target analytes at low and medium concentrations to assess accuracy and precision
  • Continuing calibration verification: Standards analyzed at regular intervals to monitor instrument performance drift
  • Surrogate recovery standards: Additional isotopically-labeled compounds to assess method performance throughout the analytical process
  • Proficiency testing: Participation in inter-laboratory comparison programs to ensure data comparability

Conclusion

The advanced analytical methods presented herein for the determination of chlorothalonil metabolites in soil and water matrices represent significant progress in environmental monitoring capability. The implementation of This compound as an internal standard combined with modern UHPLC-MS/MS instrumentation provides the sensitivity, specificity, and reliability required for regulatory decision-making and environmental fate studies.

These protocols enable researchers to address critical questions regarding the environmental persistence and mobility transformation of chlorothalonil metabolites following the EU ban and similar regulatory actions worldwide. The differential sorption behavior of these metabolites across environmental compartments highlights the importance of comprehensive monitoring programs that account for the complex interplay between soil retention and groundwater contamination potential. As agricultural practices evolve to meet increasing demands for sustainable production, such advanced analytical capabilities will play an increasingly vital role in environmental protection and regulatory compliance.

References

Comprehensive Application Notes and Protocols for Chlorothalonil Photodegradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum chlorinated phenyl fungicide widely used in agriculture to control fungal pathogens on numerous crops [1]. It is also employed as an antifouling agent against microalgae and mussels [1]. Environmental concerns have been raised due to Chlorothalonil's high toxicity to aquatic organisms and amphibians, with its main metabolite 4-hydroxychlorothalonil exhibiting even higher toxicity and environmental persistence [1]. Photodegradation represents a major environmental fate for polychloroaromatics like Chlorothalonil in aquatic systems and on plant surfaces, serving as an effective and inexpensive method for pollutant removal from water and agricultural ecosystems [2] [1].

The following workflow outlines the key stages in designing and conducting Chlorothalonil photodegradation studies:

G cluster_0 Experimental Phase Study Design Study Design Light Source Setup Light Source Setup Study Design->Light Source Setup Reaction Configuration Reaction Configuration Study Design->Reaction Configuration Sample Analysis Sample Analysis Light Source Setup->Sample Analysis Reaction Configuration->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation

Quantitative Summary of Photodegradation Enhancement Methods

Recent research has identified several approaches that significantly enhance Chlorothalonil photodegradation. The table below summarizes quantitative data on enhancement methods:

Table 1: Photodegradation Enhancement Methods for Chlorothalonil

Enhancement Method Light Conditions Degradation Rate Increase Half-Life Reduction Reference
Cyanidin (phytopolyphenolic) Solar light 9.6-fold Not specified [3]
High-pressure mercury lamp (HPML) 19-fold Not specified [3]
UV lamp 26-fold Not specified [3]
Xenon lamp 9.1-fold Not specified [3]
Sodium Lignosulfonate (SL) HPML 14-fold Not specified [4]
UV lamp 18-fold Not specified [4]
Xenon lamp 7.4-fold Not specified [4]
Sunlight 18.5-fold Not specified [4]
Silver-White Aluminium Foil (reflective material) UV lamp (254 nm) 262.9% improvement 29.95 min → 3.86 min (4-lamp setup) [5]
TiO₂ Photocatalysis with H₂O₂ UVA (365 nm) Not specified Not specified [6]

Detailed Experimental Protocols

Protocol: Cyanidin-Enhanced Photodegradation in Water

This protocol details the method for studying Chlorothalonil photodegradation enhanced by cyanidin, based on the work of Lv et al. [3] [1].

Materials and Reagents:

  • Chlorothalonil standard (purity ≥99.1%)
  • Cyanidin chloride
  • Acetonitrile and methanol (HPLC grade, ≥99.9%)
  • Distilled or deionized water
  • 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO, 97%) for radical trapping experiments

Equipment:

  • Photoreaction system with multiple light sources:
    • High-pressure mercury lamp (HPML)
    • UV lamp
    • Xenon lamp
    • Natural sunlight exposure setup
  • HPLC system with appropriate detector (e.g., UV-Vis or PDA)
  • Mechanical stirrer
  • Quartz reaction vessels
  • Spectrophotometer for absorption measurements

Procedure:

  • Solution Preparation: Prepare aqueous Chlorothalonil solution at desired concentration (typical range 1-10 μmol/L). Add cyanidin at appropriate molar ratio (e.g., 1:1 to 1:5 Chlorothalonil:cyanidin).
  • Dark Control: Maintain reaction mixtures in dark at room temperature and sample throughout exposure period to confirm stability without light.
  • Irradiation Experiments: Expose solutions to different light sources:
    • Position light sources at specified distance from reaction vessels
    • Use mechanical stirrer (240 rpm) to ensure uniform mixing
    • Maintain constant temperature using water bath if needed
  • Sampling: Collect aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min)
  • Analysis:
    • Analyze samples by HPLC to determine Chlorothalonil concentration
    • Identify degradation products using GC/MS or LC/MS
    • Use radical scavengers (e.g., DMPO) to detect radical intermediates via ESR spectroscopy

Data Analysis:

  • Plot Ln(C/C₀) versus time to determine pseudo-first-order rate constants
  • Calculate half-lives using t₁/₂ = ln(2)/k
  • Identify degradation products and propose transformation pathways
Protocol: Reflective Material-Enhanced UV Photodegradation

This protocol describes the use of reflective surfaces to enhance UV light utilization for Chlorothalonil photodegradation [5].

Materials and Reagents:

  • Chlorothalonil standard
  • Silver-white aluminium foil (high reflectivity)
  • Black aluminium foil (for control)
  • Natural water samples (pond water, paddy field water)
  • Ultrapure water

Equipment:

  • UV lamps (254 nm wavelength, 10W power)
  • Enamel buckets of various diameters (20 cm, 30 cm, 40 cm)
  • Quartz tubes for lamp housing
  • Mechanical stirrer
  • UV light meter
  • HPLC system for analysis

Procedure:

  • Experimental Setup:
    • Configure UV lamps in different arrangements (1-4 lamps)
    • Line reaction vessels with silver-white aluminium foil
    • Use black aluminium foil for control experiments
    • Ensure full submersion of UV lamps in reaction solution
  • Light Intensity Measurement:
    • Measure UV intensity at multiple points in reaction vessel
    • Compare intensity with and without reflective materials
  • Reaction Conditions:
    • Prepare Chlorothalonil solution in different water matrices
    • Set mechanical stirrer to 240 rpm for uniform flow
    • Maintain constant temperature
  • Sampling and Analysis:
    • Collect samples at regular intervals
    • Analyze by HPLC to determine residual Chlorothalonil concentration

Data Analysis:

  • Calculate degradation rate constants and half-lives
  • Determine percentage improvement in degradation efficiency
  • Correlate light intensity measurements with degradation rates

Mechanisms and Pathways

The photodegradation of Chlorothalonil primarily proceeds through two distinct pathways:

G Chlorothalonil\n(2,4,5,6-tetrachloroisophthalonitrile) Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) Oxidative Pathway Oxidative Pathway Chlorothalonil\n(2,4,5,6-tetrachloroisophthalonitrile)->Oxidative Pathway Reductive Pathway Reductive Pathway Chlorothalonil\n(2,4,5,6-tetrachloroisophthalonitrile)->Reductive Pathway 4-hydroxychlorothalonil\n(Higher toxicity) 4-hydroxychlorothalonil (Higher toxicity) Oxidative Pathway->4-hydroxychlorothalonil\n(Higher toxicity) Stepwise dechlorination Stepwise dechlorination Reductive Pathway->Stepwise dechlorination Oxensive Pathway Oxensive Pathway Ring cleavage products Ring cleavage products Oxensive Pathway->Ring cleavage products Trichloro-isophthalonitrile Trichloro-isophthalonitrile Stepwise dechlorination->Trichloro-isophthalonitrile Dichloro-isophthalonitrile Dichloro-isophthalonitrile Trichloro-isophthalonitrile->Dichloro-isophthalonitrile 5-chloroisophthalonitrile\n(Final Product) 5-chloroisophthalonitrile (Final Product) Dichloro-isophthalonitrile->5-chloroisophthalonitrile\n(Final Product) Cyanidin Enhancement Cyanidin Enhancement Cyanidin Enhancement->Reductive Pathway Sodium Lignosulfonate Enhancement Sodium Lignosulfonate Enhancement Sodium Lignosulfonate Enhancement->Reductive Pathway

Reductive Dechlorination Mechanism: Natural enhancers like cyanidin and sodium lignosulfonate promote reductive dechlorination through hydrogen atom donation [3] [4]. Cyanidin, acting as a strong antioxidant and H-donor, facilitates stepwise dechlorination of Chlorothalonil to form less toxic products, ultimately yielding 5-chloroisophthalonitrile as the final product [3] [1]. Similarly, sodium lignosulfonate enhances photodegradation through reductive dechlorination by generating electrons under irradiation that promote dechlorination [4].

Oxidative Pathway: Traditional advanced oxidation processes (AOPs) relying on hydroxyl radicals (•OH) lead to the formation of 4-hydroxychlorothalonil, which exhibits higher toxicity than the parent compound [1]. This pathway is less desirable for environmental remediation.

Environmental Relevance and Applications

The photodegradation of Chlorothalonil exhibits significant environmental relevance, with degradation rates strongly influenced by environmental matrices:

Table 2: Environmental Half-Lives of Chlorothalonil

Environmental Matrix Conditions Half-Life Reference
Plant surfaces (formulated) Simulated solar light 5.3 days (extrapolated) [2]
Natural waters UV light (300-400 nm) 5-18 hours [1]
Buffered solution (pH 7.0) UV light (300-400 nm) 26.4 hours [1]
Pond water (with UV lamps) Without reflective material 12.63 minutes [5]
Pond water (with UV lamps) With silver-white aluminium foil 7.13 minutes [5]

The presence of dissolved organic matter (DOM) such as humic and fulvic substances generally enhances Chlorothalonil photodegradation, except in seawater where different mechanisms may prevail [7]. Different intermediates form in natural and humic waters compared to distilled water, demonstrating that transformation pathways depend on environmental matrix composition [7].

Troubleshooting and Optimization Guidelines

  • Light Source Selection: Choose appropriate wavelength based on Chlorothalonil absorption maximum (232 nm) [5]
  • Reflective Materials: Use silver-white aluminium foil for optimal UV reflection (over 88% reflectivity in UV region) [5]
  • Radical Interference: Include radical scavengers in experiments to identify degradation mechanisms
  • Water Matrix Effects: Conduct preliminary tests with actual environmental water samples
  • pH Considerations: Account for potential corrosion of system components in acidic or alkaline wastewater [5]

Conclusion

These application notes provide comprehensive protocols for studying Chlorothalonil photodegradation using enhancement methods including natural phytochemicals (cyanidin), biodegradable surfactants (sodium lignosulfonate), and reflective materials. The reductive dechlorination pathway promoted by these methods offers environmental advantages over traditional oxidative processes by generating less toxic degradation products. Future research directions should focus on field validation of these approaches and exploration of other environmentally benign enhancement agents.

References

Comprehensive Application Notes and Protocols: Chlorothalonil-13C2 in Pesticide Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorothalonil-13C2 in Analytical Chemistry

This compound is a stable isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with the stable isotope carbon-13 (13C). This chemical labeling creates an ideal internal standard for quantitative analysis of chlorothalonil and its metabolites in complex matrices. Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is extensively used in agriculture to control fungal diseases on various crops, including peanuts, potatoes, and tomatoes, but recent regulatory actions due to environmental concerns have increased the need for precise monitoring methods [1] [2]. The European Union banned chlorothalonil in 2019, primarily because its metabolites are frequently detected in groundwater at concentrations often exceeding those of the parent compound [3] [2].

The use of this compound as an internal standard addresses a critical challenge in mass spectrometry-based analysis: matrix effects. These effects can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound has nearly identical chemical and physical properties to the native compound but differs in mass by 2 Da, it experiences the same matrix effects while remaining distinguishable by mass spectrometry [1]. This allows for precise correction of analyte recovery during sample preparation and instrumental analysis. For researchers and regulatory agencies monitoring environmental fate and compliance, this compound provides the methodological rigor required for reliable data generation in residue analysis.

Chemical Properties and Specifications

This compound maintains the same fundamental chemical structure as unlabeled chlorothalonil but incorporates two 13C atoms at specific positions within the benzonitrile groups. This strategic labeling preserves the original compound's chemical behavior while creating a distinct mass signature for analytical differentiation. The molecular formula is C6¹³C2Cl4N2, with a molecular weight of 267.90 g/mol compared to 265.91 g/mol for the unlabeled compound [1]. This minimal mass difference ensures identical chromatography while allowing mass spectrometric discrimination.

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 2767332-24-9
Molecular Formula C6¹³C2Cl4N2
Molecular Weight 267.90 g/mol
Unlabeled Chlorothalonil CAS 1897-45-6
Purity ≥95% (typical for analytical standards)
Storage Conditions Room temperature or as specified in CoA
Chemical Structure 2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile-13C2

The compound is typically supplied as a solid material with high purity suitable for analytical applications. This compound is structurally identical to the conventional chlorothalonil molecule, which appears as a white crystalline solid with a melting point of approximately 250-252°C and low aqueous solubility (0.81 mg/L at 25°C) [4]. These physical characteristics inform the sample preparation strategies discussed in subsequent sections. The stable isotope incorporation occurs at the nitrile carbon positions, maintaining the reactive sites responsible for the compound's biological activity and environmental behavior.

Table 2: Comparative Properties of Labeled and Unlabeled Chlorothalonil

Parameter This compound Chlorothalonil
Molecular Weight 267.90 g/mol 265.91 g/mol
CAS Number 2767332-24-9 1897-45-6
Isotopic Composition Two 13C atoms Natural abundance
Chromatographic Behavior Identical to native compound Reference
Mass Spectrometry Distinct m/z signature Baseline for comparison
Chemical Reactivity Equivalent to native compound Reference

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is essential for accurate chlorothalonil residue analysis. Soil samples should be collected using stainless steel corers, stored in amber glass containers, and frozen at -20°C if not extracted immediately. Water samples must be collected in amber glass containers with Teflon-lined lids, with particular attention to groundwater monitoring for chlorothalonil metabolites [3]. The addition of this compound internal standard should occur as early as possible in the process, ideally during sample homogenization, to correct for any potential analyte losses during storage and processing. For plant tissues (crops), rapid freezing in liquid nitrogen followed by pulverization and storage at -80°C is recommended to prevent degradation.

Extraction Techniques
  • Solid Phase Extraction (SPE) for Water Samples: For the analysis of chlorothalonil and its polar metabolites in water matrices, employ a solid phase extraction approach. Condition C18 SPE cartridges with 5 mL methanol followed by 5 mL reagent water. Load 100-1000 mL of water sample (depending on expected residue levels) spiked with this compound at a concentration of 10-50 μg/L. After loading, dry the cartridge under vacuum for 10-15 minutes and elute with 4-6 mL of ethyl acetate. Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile for UHPLC-MS/MS analysis [3].

  • QuEChERS for Soil and Plant Materials: For soil, crop, and food samples, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Hydrate 10 g of homogenized sample with 10 mL of water for 15 minutes. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the acetonitrile layer to a dispersive SPE tube containing 150 mg MgSO4 and 25 mg primary secondary amine (PSA) for cleanup. Shake for 30 seconds, centrifuge, and use the supernatant for analysis [3].

The extraction workflow below illustrates the two primary sample preparation pathways:

G Sample Preparation Workflow for this compound Analysis cluster_1 Sample Preparation cluster_2 Extraction Methods Start Sample Collection (Soil, Water, Plant) AddIS Add this compound Internal Standard Start->AddIS Homogenize Homogenize Sample AddIS->Homogenize SPEPath SPE for Water Samples Homogenize->SPEPath QuEChERSPath QuEChERS for Soil/Plant Homogenize->QuEChERSPath SPESteps Condition C18 Cartridge Load Sample Dry Cartridge Elute with Ethyl Acetate SPEPath->SPESteps Water QuEChERSSteps Hydrate Sample Extract with Acetonitrile Salt Partitioning d-SPE Cleanup QuEChERSPath->QuEChERSSteps Soil/Plant Reconstitute Evaporate & Reconstitute in Mobile Phase SPESteps->Reconstitute QuEChERSSteps->Reconstitute Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Reconstitute->Analysis

Extract Cleanup and Concentration

After the initial extraction, additional cleanup may be necessary for complex matrices. For soil extracts, pass the prepared sample through a Florisil cartridge to remove interfering pigments and lipids. Elute with a mixture of hexane and acetone (70:30 v/v). For all sample types, concentrate the final extract under a gentle stream of nitrogen at room temperature to avoid degradation of chlorothalonil or its metabolites. Reconstitute the dried extract in an appropriate mobile phase compatible with the subsequent chromatographic analysis (typically acetonitrile or methanol with water mixtures). The inclusion of this compound throughout the process allows for accurate correction of recovery efficiencies, which typically range from 85-105% for properly executed methods.

Instrumental Analysis Methods

UHPLC-MS/MS Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the highest sensitivity and selectivity for chlorothalonil and its metabolites. The following conditions are recommended based on published methodologies [3]:

Table 3: UHPLC Conditions for Chlorothalonil Metabolite Analysis

Parameter Specification
Column C18 reverse phase (100 × 2.1 mm, 1.7-1.8 μm)
Column Temperature 40°C
Injection Volume 5-10 μL
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Program 0 min: 10% B; 2 min: 10% B; 10 min: 90% B; 12 min: 90% B; 12.1 min: 10% B; 15 min: 10% B

For mass spectrometric detection, electrospray ionization (ESI) in negative mode typically provides the best sensitivity for chlorothalonil and its acidic metabolites. Multiple reaction monitoring (MRM) transitions should be established for each analyte, with this compound providing the reference retention time and quantification correction. The MRM transition for this compound is typically m/z 267.9 → 232.0 (quantifier) and 267.9 → 204.0 (qualifier), with the native chlorothalonil appearing at m/z 265.9 → 230.0 and 265.9 → 202.0, respectively.

GC-MS Analysis

While LC-MS/MS is preferred for polar metabolites, gas chromatography with mass spectrometric detection (GC-MS) remains a viable option for the parent chlorothalonil compound. The following GC conditions are recommended:

  • Column: 30 m × 0.25 mm ID, 0.25 μm film thickness 5% phenyl methyl polysiloxane
  • Inlet Temperature: 250°C
  • Oven Program: 80°C (hold 1 min), ramp 20°C/min to 200°C, then 10°C/min to 280°C (hold 5 min)
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injection: 1 μL, pulsed splitless
  • Detection: Mass spectrometer with electron impact ionization (70 eV), selected ion monitoring (SIM)

For GC-MS analysis, the characteristic ions for this compound would be m/z 268, 233, and 205, compared to m/z 266, 231, and 203 for the native compound. The retention time should be identical for both labeled and unlabeled compounds under the same chromatographic conditions.

Method Validation Parameters

Rigorous method validation is essential for generating reliable residue data. The following table summarizes typical performance characteristics achieved when using this compound as an internal standard:

Table 4: Method Validation Data for Chlorothalonil Residue Analysis

Validation Parameter Performance with this compound
Linearity Range 0.1-500 μg/L
Coefficient of Determination (R²) ≥0.999
Limit of Detection (LOD) 0.05 μg/kg (soil), 0.01 μg/L (water)
Limit of Quantification (LOQ) 0.5 μg/kg (soil), 0.1 μg/L (water)
Precision (RSD%) <10% at low, medium, and high concentrations
Accuracy (% Recovery) 84-115%
Matrix Effects Effectively corrected by internal standard

Environmental Monitoring Applications

Analysis in Soil and Water Matrices

The application of this compound is particularly valuable in environmental monitoring programs designed to assess the fate and persistence of chlorothalonil and its metabolites. Recent studies have detected chlorothalonil metabolites in groundwater at concentrations often exceeding those of the parent pesticide [3]. This environmental presence was a key factor in the European Union's 2019 decision to ban chlorothalonil, with the ban taking effect in May 2020 [2]. Using this compound as an internal standard, researchers can achieve the excellent sensitivity (LOQ of 0.5 μg/kg in soil and 5-10 ng/L in water) needed for environmental compliance monitoring.

The developed protocols allow for simultaneous determination of five key chlorothalonil metabolites: R471811, R417888, SYN507900, SYN548580, and R611968. The detection frequency of these metabolites in soil and groundwater appears to be inversely related and dependent on their sorption coefficients, which control the amount retained in soil versus what leaches toward groundwater [3]. Understanding this differential transport behavior is essential for predicting long-term groundwater contamination potential even after use discontinuation.

Metabolite Identification and Quantification

Chlorothalonil undergoes significant transformation in the environment, producing metabolites with different mobility and toxicity profiles than the parent compound. The major metabolites include sulfonated derivatives that are more polar and mobile in the environment. The workflow below illustrates the environmental fate of chlorothalonil and the role of stable isotope analogs in tracking this fate:

G Environmental Fate of Chlorothalonil and Analytical Monitoring cluster_1 Environmental Transformation cluster_2 Environmental Transport cluster_3 Analytical Monitoring with this compound Application Chlorothalonil Application Degradation Biotic/Abiotic Degradation Application->Degradation Metabolites Polar Metabolites R471811, R417888 SYN507900, SYN548580 R611968 Degradation->Metabolites SoilRetention Soil Retention (Sorption Coefficient Dependent) Metabolites->SoilRetention Leaching Leaching to Groundwater Metabolites->Leaching SampleAnalysis Sample Analysis Using Internal Standard SoilRetention->SampleAnalysis Soil Monitoring Leaching->SampleAnalysis Water Monitoring Quantification Accurate Quantification of Parent & Metabolites SampleAnalysis->Quantification Regulatory Regulatory Decisions & Risk Assessment Quantification->Regulatory

Quality Control and Best Practices

Internal Standard Preparation

Proper preparation of the this compound internal standard solution is fundamental to method accuracy. Prepare a primary stock solution at a concentration of 1000 μg/mL in acetonitrile or acetone, as chlorothalonil demonstrates good stability in these solvents. Store at -20°C in amber vials with Teflon-lined caps to prevent evaporation and degradation. From this stock, prepare working solutions at appropriate concentrations (typically 1-10 μg/mL) for routine use. The internal standard should be added to all calibration standards, quality control samples, and analytical samples at a consistent concentration that falls within the linear range of the method but above the anticipated LOQ.

Acceptance Criteria and Troubleshooting

Establish rigorous acceptance criteria for each analytical batch. The recovery of this compound should typically fall between 70-120%, with relative standard deviations of replicate injections not exceeding 15%. Calibration curves using this compound for response correction should demonstrate a coefficient of determination (R²) of ≥0.990. When method performance falls outside acceptance criteria, consider the following troubleshooting approaches:

  • Poor Recovery: Check extraction solvent compatibility, ensure proper pH control, verify solvent volumes, and confirm homogenization efficiency.
  • Matrix Effects: Use matrix-matched calibration standards, optimize cleanup procedures, and confirm appropriate internal standard concentration.
  • Chromatographic Issues: Check column performance, mobile phase freshness, and gradient conditions. Monitor system pressure and peak shape.
  • Sensitivity Problems: Optimize mass spectrometer parameters, check ion source cleanliness, and confirm injection volume accuracy.

Regulatory Considerations and Conclusion

The use of this compound in analytical methods provides the high-quality data necessary for informed regulatory decisions. Chlorothalonil is classified as a Group 2B "possible human carcinogen" by the International Agency for Research on Cancer (IARC) and is highly toxic to fish and aquatic invertebrates [2]. The detection of its metabolites in groundwater has led to significant regulatory actions, including the EU-wide ban implemented in 2020. These regulatory developments have increased the need for robust monitoring methods capable of accurately quantifying both the parent compound and its transformation products at trace levels in environmental matrices.

The application of stable isotope-labeled internal standards like this compound represents the current state-of-the-art in pesticide residue analysis, particularly for compounds of regulatory concern. By implementing the protocols outlined in this document, laboratories can generate data with the precision, accuracy, and reliability needed for environmental monitoring, regulatory compliance, and scientific research. As analytical technologies continue to advance, the fundamental principle of isotope dilution mass spectrometry with standards such as this compound will remain a cornerstone of quality assurance in trace analysis.

References

Comprehensive Application Notes and Protocols: Method Development with Stable Isotope Labeled Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stable Isotope Labeling in Fungicide Research

Stable isotope labeling has emerged as a powerful analytical technique in fungicide research and development, enabling precise tracking of molecular fate and distribution in complex biological systems. This approach incorporates non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into fungicide molecules, creating distinguishable analogs that behave identically to their native counterparts in biological and environmental systems. Unlike radioactive isotopes, stable isotopes pose no radiation risk and allow for long-term studies without molecular degradation, making them particularly valuable for vulnerable populations and extended environmental monitoring. The chemical identity maintained between labeled and unlabeled compounds ensures that biological interactions, metabolic pathways, and environmental behavior remain unaltered, providing researchers with a authentic window into fungicide dynamics.

The application of stable isotope labeling in fungicide research spans multiple domains, from basic metabolic studies to advanced environmental fate analysis. In pharmaceutical and agrochemical development, this technique provides unparalleled insights into how fungicides are absorbed, distributed, metabolized, and excreted (ADME) in target organisms and environments. For industry professionals, the methodology enables high-precision quantification even in complex matrices, overcoming the challenge of matrix effects that often plague traditional analytical methods. Furthermore, the non-invasive nature of stable isotope techniques permits repeated measurements in the same biological system, enabling longitudinal studies that reveal dynamic processes over time. As regulatory requirements for fungicide safety and environmental impact become increasingly stringent, stable isotope methodologies provide the sensitivity and specificity necessary to meet these demanding standards.

Fundamental Principles of Stable Isotope Labeling

Isotope Properties and Selection Criteria

Stable isotope labeling relies on the incorporation of non-radioactive heavy isotopes into target molecules to create distinguishable yet chemically identical tracers. The most commonly used isotopes in fungicide research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), each with specific advantages and considerations for experimental design. The selection of appropriate isotopes depends on multiple factors including the molecular structure of the fungicide, the intended analytical methodology, and the specific biological processes under investigation. Carbon-13 and nitrogen-15 are particularly valuable as they form the molecular backbone of most fungicides and are less prone to exchange reactions in biological systems compared to deuterium, which may exhibit slight kinetic isotope effects due to greater mass differences.

The positioning of labels within the fungicide molecule represents another critical consideration in experimental design. Uniform labeling distributes heavy isotopes throughout the entire molecule, ideal for metabolic degradation studies, whereas site-specific labeling places isotopes at particular molecular positions to track specific metabolic transformations. For mass spectrometry detection, a mass difference of at least 3 Da between labeled and unlabeled compounds is recommended to minimize natural abundance interference, making uniformly labeled ¹³C compounds particularly advantageous for sensitive quantification. Research demonstrates that ¹³C-labeled internal standards effectively compensate for matrix effects in electrospray ionization, achieving apparent recoveries between 88% and 105% with relative standard deviations of 4-11% for multi-target analyses in complex matrices [1].

Table: Properties of Stable Isotopes Commonly Used in Fungicide Research

Isotope Natural Abundance (%) Mass Difference from Light Isotope Advantages Limitations
Carbon-13 (¹³C) 1.11% +1 Da Minimal kinetic isotope effects, ideal for metabolic studies Higher cost compared to deuterium
Nitrogen-15 (¹⁵N) 0.37% +1 Da Low natural abundance, excellent sensitivity Limited to nitrogen-containing compounds
Deuterium (²H) 0.0115% +1 Da per atom Cost-effective, easy synthesis Potential for metabolic lability and H/D exchange
Oxygen-18 (¹⁸O) 0.20% +2 Da Useful for oxygen-containing fungicides Possible exchange in aqueous environments
Stable Isotope Applications in Fungicide Research

Stable isotope labeling strategies have been successfully applied across diverse fungicide research areas, each with specific methodological requirements and analytical outcomes. In biosynthetic pathway elucidation, researchers incorporate ¹³C-labeled precursors such as glucose into fungal cultures to trace the incorporation of carbon atoms into secondary metabolites including natural fungicides [2]. This approach has revealed how fungi utilize simple carbon sources to construct complex perylenequinone scaffolds, with disaccharides like sucrose and trehalose doubling production yields compared to monosaccharides in optimized fermentation media [2]. For environmental fate studies, stable isotope labeling enables precise tracking of fungicide translocation in plants and degradation in soils, providing critical data for environmental risk assessments.

In analytical method development, stable isotope-labeled fungicides serve as ideal internal standards for mass spectrometry-based quantification, effectively compensating for matrix effects that otherwise hamper accurate measurement. The stable isotope dilution assay (SIDA) approach has been validated for multiple mycotoxins and fungicides in complex food matrices, demonstrating that ¹³C-labeled internal standards efficiently correct for ionization suppression/enhancement effects in LC-MS/MS analysis [1]. For imaging applications, stable isotopes incorporated into fungicide molecules allow visualization of spatial distribution within plant tissues using techniques like mass spectrometry imaging, revealing translocation patterns and accumulation sites that inform application strategies and residue management [3] [4].

Table: Stable Isotope Labeling Strategies for Different Fungicide Research Applications

Research Application Recommended Isotopes Labeling Strategy Analytical Techniques Key Information Obtained
Biosynthetic Pathway Tracing ¹³C, ¹⁵N Uniform or site-specific LC-HRMS, NMR, Molecular Networking Metabolic precursors, pathway elucidation
Environmental Fate Studies ¹³C, ¹⁵N, ²H Site-specific LC-MS/MS, IRMS Degradation rates, metabolite identification
Quantitative Analysis ¹³C, ¹⁵N Uniform (minimum +3 Da) LC-MS/MS (SIDA) Accurate concentration data, matrix effect compensation
Spatial Distribution ¹³C, ¹⁵N Uniform Mass Spectrometry Imaging Translocation patterns, tissue accumulation
Metabolic Studies in Organisms ¹³C, ¹⁵N Uniform LC-MS/MS, IRMS Absorption, distribution, metabolism, excretion

Protocol 1: Stable Isotope Labeling for Biosynthesis Pathway Tracing in Fungi

Experimental Workflow and Culture Conditions

The investigation of fungicide biosynthesis in fungi using stable isotope labeling requires systematic experimental design and optimized culture conditions to ensure meaningful results. Begin by selecting an appropriate fungal strain known to produce the target fungicide or related compounds—for instance, Shiraia sp. MSX60519 for perylenequinone studies [2]. Prepare two sets of culture media: an experimental group supplemented with ¹³C-labeled precursors (typically 240 mg of ¹³C-glucose or other carbon sources) and a control group with equivalent ¹²C substrates. Utilize oatmeal-based solid media or liquid fermentation media depending on the fungal growth requirements, ensuring sterilization through autoclaving before inoculation. Inoculate media with fungal spores or mycelial fragments under aseptic conditions and incubate at optimal growth temperatures (typically 25-32°C) for specified durations, often 7-21 days depending on fungal growth rates and secondary metabolite production kinetics.

During the cultivation period, monitor fungal growth and metabolite production through regular sampling. Research indicates that supplementing media with specific carbon sources significantly influences production yields; disaccharides such as sucrose and trehalose have been shown to double perylenequinone production compared to monosaccharides in Shiraia sp. [2]. Additionally, environmental factors like light exposure can dramatically impact biosynthetic pathways; red and blue light specifically induce hypocrellin A biosynthesis in Shiraia fungi [2]. For enhanced production, consider adding elicitors such as sodium nitroprusside (increasing hypocrellin A by 179% via nitric oxide release) or surfactant additives like Triton X-100, which have demonstrated significant stimulation effects in various fungal systems [2].

G cluster_1 Culture Conditions cluster_2 Extraction & Analysis cluster_3 Data Processing start Experimental Design culture Fungal Culture Preparation start->culture lab1 Supplement with 13C-labeled precursors (240 mg 13C-glucose) culture->lab1 lab2 Control with 12C substrates culture->lab2 lab3 Optimize temperature (25-32°C) and light exposure culture->lab3 lab4 Add elicitors if needed (sodium nitroprusside, Triton X-100) culture->lab4 extraction Metabolite Extraction ext1 Homogenize fungal biomass in eco-friendly solvents extraction->ext1 ext2 Fractionate using normal-phase chromatography extraction->ext2 ext3 Concentrate perylenequinone- enriched fractions extraction->ext3 analysis LC-HRMS Analysis ext4 UHPLC-HRMS with isotopic pattern detection analysis->ext4 interpretation Data Interpretation dat1 Monitor mass shifts in molecular ions interpretation->dat1 dat2 Calculate 13C-incorporation rates interpretation->dat2 dat3 Construct isotopic enrichment networks interpretation->dat3 dat4 Map biosynthetic pathways interpretation->dat4 lab1->extraction lab2->extraction ext3->analysis ext4->interpretation

Visualization of Experimental Workflow for Fungal Biosynthesis Pathway Tracing Using Stable Isotope Labeling

Metabolite Extraction and Analysis

Upon completion of the cultivation period, harvest fungal biomass and culture media for metabolite extraction. Employ environmentally friendly solvent systems such as acidified acetonitrile-water mixtures to extract target compounds, homogenizing the biomass thoroughly to ensure complete extraction [2] [1]. Fractionate the crude extracts using normal-phase chromatography to isolate fractions enriched with target compounds—typically, fraction 2 contains the highest concentration of perylenequinones based on published protocols [2]. Concentrate these fractions under reduced pressure and reconstitute in appropriate solvents for subsequent analysis.

For detection and characterization, employ ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS). Operate the mass spectrometer in positive electrospray ionization mode with a mass range of 100-1500 m/z and resolution exceeding 50,000 to adequately resolve isotopic patterns. Configure the instrument to detect the characteristic mass shifts indicative of ¹³C incorporation—for instance, a +6 m/z shift would indicate incorporation of six ¹³C atoms in a singly charged molecular ion [2]. Process the raw data using specialized software to map isotopic distributions and calculate ¹³C-incorporation rates, then employ molecular networking algorithms to visualize relationships between labeled precursors and fungal metabolites, enabling reconstruction of biosynthetic pathways [5].

Data Interpretation and Pathway Elucidation

The interpretation of stable isotope labeling data requires systematic analysis of mass spectral patterns to determine the extent and position of label incorporation. Calculate the isotopic enrichment ratio by comparing the abundance of heavy (labeled) and light (unlabeled) isotopologues for each detected metabolite. For pathway elucidation, focus on metabolites showing significant ¹³C incorporation, as these represent compounds directly derived from the administered labeled precursor. Research demonstrates that sugars serve as primary building blocks for perylenequinone biosynthesis in Shiraia sp., with ¹³C-glucose efficiently incorporated into the perylenequinone scaffold [2].

Utilize computational tools to visualize isotope labeling networks and metabolic flux. The CumoVis software provides three-dimensional interactive visualization of isotope labeling networks, enabling researchers to explore metabolic connectivity and trace the flow of labeled atoms through complex biosynthetic pathways [6]. Combine stable isotope labeling with molecular networking to automatically detect structurally related metabolites and determine peptide sequences in nonribosomal peptides, providing critical information on biosynthesis of bioactive compounds [5]. This integrated approach has successfully revealed novel analogues of known metabolites and identified their biosynthetic relationships in fungal systems.

Protocol 2: Stable Isotope Dilution Assay (SIDA) for Accurate Fungicide Quantification

Sample Preparation and Extraction Procedures

The Stable Isotope Dilution Assay (SIDA) represents the gold standard for accurate quantification of fungicides in complex matrices, effectively compensating for variable extraction efficiencies and matrix effects during mass spectrometric analysis. Begin by obtaining or synthesizing stable isotope-labeled internal standards for each target fungicide; uniformly ¹³C-labeled compounds are preferred over deuterated analogs due to minimal chromatographic isotope effects and greater metabolic stability [1]. For multi-target methods, ensure each analyte has a corresponding internal standard with a minimum mass difference of 3 Da to avoid interference from natural isotopic abundance. Prepare samples by homogenizing representative portions of the matrix (e.g., plant tissue, soil, or food products) and fortifying them with the isotope-labeled internal standards prior to extraction to correct for analyte losses during sample preparation.

Perform extraction using acidified acetonitrile-water mixtures (e.g., 50:50 v/v with 1% formic acid), typically employing a solvent-to-sample ratio of 5:1 [1]. Vigorously agitate the mixture for 30 minutes to ensure complete extraction, then separate the organic phase through filtration or centrifugation. For complex matrices, implement a twofold extraction procedure to enhance recovery rates—research demonstrates this approach achieves total recoveries between 97% and 111% for various mycotoxins in maize, including challenging compounds like fumonisins [1]. In some cases, additional clean-up steps such as solid-phase extraction may be necessary to reduce matrix interference, though SIDA typically provides excellent compensation even without extensive clean-up.

LC-MS/MS Analysis and Method Validation

For instrumental analysis, employ ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization operating in dynamic multiple reaction monitoring (MRM) mode. Separate analytes using a reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm) with a water-methanol gradient containing 0.1% formic acid at a flow rate of 0.3 mL/min. Program the mass spectrometer to monitor at least two specific MRM transitions for each native and isotope-labeled fungicide, ensuring the labeled internal standards co-elute with their corresponding analytes (typically retention time differences < 0.01 minute) [7].

Table: SIDA Method Validation Parameters for Fungicide Analysis in Food Matrices

Validation Parameter Experimental Procedure Acceptance Criteria Typical Performance Data
Linearity Matrix-matched calibration at 6 concentration levels R² > 0.995 R² = 0.996-0.999 for 11 mycotoxins [1]
Recovery Spiking before and after extraction at multiple levels 70-120% 97-111% total recovery for twofold extraction [1]
Precision Repeated analysis (n=6) at low, medium, high levels RSD < 15% RSD 4-11% for multi-mycotoxin assay [1]
Matrix Effects Compare slopes of solvent-based and matrix-matched calibration -20% to +20% Apparent recovery 88-105% with SIDA compensation [1]
Limit of Quantification Signal-to-noise ratio ≥ 10 Below MRL requirements Fit for purpose in regulatory monitoring [1]
Trueness Analysis of certified reference materials ± 15% of certified value Verified with characterized test materials [1]

Validate the SIDA method according to international guidelines by assessing linearity, precision, accuracy, and sensitivity. Construct calibration curves using the ratio of analyte to internal standard peak areas versus concentration, with a minimum of six concentration levels. For fungicides regulated in food products, ensure the limit of quantification (LOQ) is sufficiently below the maximum residue limits (MRLs), typically in the low μg/kg range. Determine precision through repeated analysis (n=6) at low, medium, and high concentration levels, with relative standard deviations (RSDs) not exceeding 15%. Verify method trueness using certified reference materials or spiked recovery experiments, achieving apparent recoveries between 88% and 105% when using ¹³C-labeled internal standards [1]. This level of performance demonstrates that SIDA effectively compensates for matrix effects, making it particularly valuable for analyzing complex samples like maize, cereals, and other agricultural products.

Protocol 3: Spatiotemporal Distribution Mapping of Fungicides Using Mass Spectrometry Imaging

Sample Preparation and Imprinting Techniques

Mass spectrometry imaging (MSI) enables visualization of fungicide distribution within plant tissues with high spatial resolution, providing critical insights into penetration, translocation, and accumulation patterns. For sample preparation, traditional histological sectioning using a cryostat can be employed for firm tissues like roots and stems, but imprinting techniques are superior for fragile, water-rich fruits and vegetables that cannot be easily sectioned [4]. The gold nanoparticle (AuNP)-immersed paper imprinting method involves carefully pressing the tissue surface against filter paper immersed with AuNPs, effectively transferring metabolites and fungicides while maintaining spatial information. This approach overcomes challenges associated with uneven surfaces and high water content in fresh produce, making it ideal for monitoring fungicide migration in apples, cucumbers, peppers, plums, carrots, and strawberries [4].

Prepare AuNP-immersed paper by synthesizing gold nanoparticles according to the citrate reduction method: heat 100 mL of 0.01% chloroauric acid (HAuCl₄) solution to boiling, then rapidly add 2 mL of 1% sodium citrate under vigorous stirring [4]. Continue heating and stirring until the solution develops a wine-red color (approximately 10 minutes), indicating nanoparticle formation. Immerse qualitative filter paper in the AuNP suspension for 20 minutes, then air-dry completely before use. For imprinting, apply uniform pressure (approximately 1-2 kg/cm²) when pressing plant tissues against the AuNP-immersed paper for 30 seconds to ensure complete transfer without smearing spatial information. Store imprinted papers in a desiccator until analysis to prevent moisture absorption and maintain spatial integrity.

LDI-MS Imaging and Data Processing

For imaging analysis, utilize laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF MS) equipped with a high-frequency laser (e.g., 200-1000 Hz). Mount the imprinted AuNP paper on a standard MALDI target plate using double-sided conductive tape. Program the mass spectrometer to acquire data in positive ion mode within the m/z range of 200-1000, with a laser spot size of 10-50 μm and spatial resolution of 50-100 μm depending on the required detail [4]. Set the laser energy to a level that provides sufficient signal intensity without causing excessive fragmentation of target fungicides. Acquire mass spectra at each position according to a predefined raster pattern, then reconstruct the spatial distribution of fungicides by plotting the intensity of characteristic ions against their coordinates.

Process the raw MSI data using specialized software to generate two-dimensional ion images showing fungicide distribution. Normalize ion intensities to the total ion current or an internal standard to correct for potential variations in ionization efficiency across the sample. For time-course studies, analyze multiple samples collected at different time points after fungicide application to track migration patterns. Research using this approach has revealed that both the octanol-water partition coefficient of pesticides and the water content of fruits and vegetables significantly influence migration speed into food kernels [4]. These findings provide valuable insights for optimizing application strategies and assessing residue risks in edible portions of crops.

Protocol 4: Cross-Domain Interaction Studies with Quantitative Stable Isotope Probing (qSIP)

Field Labeling and Hyphosphere Sampling

Quantitative Stable Isotope Probing (qSIP) represents a powerful approach for investigating fungal-bacterial interactions related to fungicide metabolism in soil environments, particularly within the hyphosphere—the area of fungal influence surrounding hyphae. Begin by establishing ¹³CO₂ labeling chambers in field settings, enclosing representative plants to introduce the stable isotope label into the ecosystem [8]. For grassland studies, use cylindrical chambers (0.41 m diameter, 0.9 m height) that enclose the entire plant collar, and deliver 99 atom% ¹³CO₂ using an automated delivery system that monitors headspace CO₂ concentrations and photosynthetically active radiation to maintain optimal labeling conditions [8]. Continue the labeling process for 7-10 days during periods of active plant growth to ensure sufficient ¹³C incorporation into plant-fixed carbon.

To specifically target fungal-bacterial interactions in the hyphosphere, employ sand-filled ingrowth bags made of 50 μm nylon mesh that allows fungal hyphae penetration while excluding roots [8]. Prepare these bags by filling them with 70 g of acid-washed, baked quartz sand (pH neutralized to 7.0), then insert them 15 cm deep into the soil within the labeling chambers. Incubate the bags in situ for 12 days prior to ¹³CO₂ labeling to allow colonization by fungi and associated bacteria. This approach creates an environment that isolates fungal-bacterial interactions from the bulk soil background, effectively amplifying the detection of cross-domain interactions. After the labeling period, carefully extract the sand from the ingrowth bags and store at -80°C until DNA extraction and analysis.

Nucleic Acid Extraction and SIP Density Gradient Centrifugation

Extract total nucleic acids from the hyphosphere samples using commercial kits with modifications to ensure comprehensive lysis of both fungal and bacterial cells. Subject the extracted DNA to isopycnic density gradient centrifugation to separate ¹³C-labeled (heavy) DNA from ¹²C-unlabeled (light) DNA. Prepare density gradient solutions using gradient salts such as cesium chloride or iodixanol, creating a density range of 1.65-1.75 g/mL. Centrifuge the samples at high speed (180,000 × g) for 72 hours at 20°C to achieve equilibrium density separation [8]. Following centrifugation, fractionate the gradient into 12-16 fractions with equal volume, measure the density of each fraction using a refractometer, then desalt and concentrate the DNA for subsequent molecular analysis.

Analyze each density fraction through amplicon sequencing of bacterial 16S rRNA genes and fungal ITS regions to identify labeled and unlabeled microbial communities. Calculate the atom percent excess ¹³C for each operational taxonomic unit (OTU) by comparing its density distribution in ¹³C-labeled treatments versus ¹²C controls. Statistically significant ¹³C enrichment identifies active participants in the fungal-bacterial interaction network. Research applying this approach has revealed that up to 70% of ¹³C-enriched bacteria associated with fungal hyphae are motile taxa, including genera like Bacteriovorax, Mucilaginibacter, and Flavobacterium, demonstrating specialized microbial interactions in the hyphosphere [8]. Integrate these qSIP results with cross-domain co-occurrence network analysis to hypothesize the nature of fungal-bacterial relationships, providing a more comprehensive understanding of fungicide metabolism in soil ecosystems.

Conclusion and Future Perspectives

The integration of stable isotope labeling techniques into fungicide research provides powerful tools for addressing complex questions in biosynthesis, mode of action, environmental fate, and food safety. The protocols outlined in this application note offer comprehensive methodologies for researchers to implement these approaches in various contexts, from laboratory cultures to field studies. The versatility and precision of stable isotope methods enable unprecedented insights into molecular-level processes that govern fungicide behavior in biological systems and the environment, supporting the development of safer and more effective crop protection strategies.

Future developments in stable isotope applications for fungicide research will likely focus on multi-isotope labeling approaches and integration with emerging analytical technologies. The combination of ¹³C, ¹⁵N, and ²H labeling in the same experiment could provide complementary information about different aspects of fungicide metabolism and degradation. Additionally, advances in high-resolution mass spectrometry and computational tools for data analysis will enhance our ability to interpret complex isotopic patterns and reconstruct comprehensive metabolic networks. As these methodologies continue to evolve, they will undoubtedly play an increasingly important role in addressing the global challenges of sustainable agriculture, food security, and environmental protection, providing researchers with the sophisticated analytical tools needed to develop next-generation fungicides with optimized efficacy and minimal environmental impact.

References

reducing background noise in Chlorothalonil-13C2 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Noise Types and Solutions at a Glance

Noise Type Description Corrective Action
Chemical Noise [1] Systematic, sinusoidal baseline patterns, often dominant at higher m/z values (>400 Da). Apply wavelet correction algorithms (e.g., NECTAR) to reduce its presence [1].
Background Noise [1] Uninformative peaks from solvents, matrix, or contaminants, lacking spatial structure in MSI. Use spatial signal-to-noise (S/N) analysis; subtract peaks found in blank runs [1].
Random Noise [1] Inherent random fluctuations following a Poisson distribution, dominant at lower m/z values (50-400 Da). Apply a statistical noise threshold; use smoothing algorithms (e.g., Savitzky-Golay) [1].
Spectral Interference [1] Unresolved peaks from other compounds in the sample with similar m/z ratios. Employ high-resolution mass spectrometry (HRMS) to achieve better mass accuracy and separation [1].

Detailed Troubleshooting Guides & Experimental Protocols

FAQ: How do I characterize and correct for chemical noise?

Chemical noise appears as a persistent, structured baseline drift and can be particularly challenging [1].

  • Recommended Protocol: Implement the NECTAR (NoisE CorrecTion AlgoRithm) workflow, which uses a wavelet transformation to identify and correct for this systematic noise [1].
  • Experimental Workflow:
    • Data Collection: Acquire your data using a high-resolution MS instrument (e.g., QToF).
    • Wavelet Transformation: Process the mean spectrum using an undecimated discrete wavelet transform (UDWT) to decompose the signal into different frequency components.
    • Thresholding: Set small wavelet coefficients to zero. These coefficients typically represent the systematic chemical noise.
    • Signal Reconstruction: Compute the inverse wavelet transform to recover a denoised spectrum.

The following diagram illustrates the logical workflow for characterizing and addressing different types of noise, integrating the NECTAR algorithm principles.

noise_troubleshooting Start Start: Noisy Signal in Chlorothalonil-13C2 Analysis NoiseType Identify Dominant Noise Type Start->NoiseType ChemNoise Chemical Noise (Systematic, sinusoidal) NoiseType->ChemNoise Structured baseline drift BackgroundNoise Background Noise (Solvents/contaminants) NoiseType->BackgroundNoise Off-tissue peaks RandomNoise Random Noise (Random fluctuations) NoiseType->RandomNoise Low m/z variance ChemSolution Apply Wavelet-Based Correction (e.g., NECTAR) ChemNoise->ChemSolution BackgroundSolution Spatial S/N Analysis & Blank Subtraction BackgroundNoise->BackgroundSolution RandomSolution Apply Statistical Threshold & Smoothing RandomNoise->RandomSolution End Cleaned Signal for Accurate Quantification ChemSolution->End BackgroundSolution->End RandomSolution->End

FAQ: My data shows high background from solvents and matrix. How can I reduce it?

This is a common issue where ions from the analytical process itself interfere with the target analyte [1].

  • Recommended Protocol: Perform spatial signal-to-noise (S/N) analysis and cross-database matching.
  • Experimental Workflow:
    • Blank Runs: Always run a blank sample (e.g., pure solvent) using the same method.
    • S/N Calculation: For MS imaging data, use software to separate tissue pixels from background pixels (e.g., via K-means clustering). Calculate the S/N ratio for each detected ion by comparing its intensity in sample regions versus off-tissue background regions [1].
    • Peak Filtering: Set a S/N threshold (e.g., ≥3) and remove any peaks that do not meet this criterion or that are also present in your blank run.
    • Database Matching: Cross-reference all detected peaks against known compound databases (e.g., HMDB, Lipid Maps) to identify and remove common contaminants related to the matrix or solvents [1].
FAQ: What is the best way to use this compound as an internal standard to improve data quality?

Using this compound as an internal standard (IS) is a powerful way to correct for variations during sample preparation and analysis [2].

  • Recommended Protocol: Spike a known amount of this compound into every sample and calibration standard prior to any processing steps.
  • Experimental Workflow:
    • Sample Preparation: Add a consistent volume and concentration of the this compound solution to all samples.
    • Calibration Curve: Create a calibration curve using the native (unlabeled) chlorothalonil. The IS corrects for signal fluctuations in each run.
    • Data Normalization: For each sample, divide the peak area of the native chlorothalonil by the peak area of the this compound internal standard. This ratio is used for all quantitative calculations, correcting for instrument drift and recovery losses.

References

improving sensitivity for Chlorothalonil-13C2 detection

Author: Smolecule Technical Support Team. Date: February 2026

A Documented GC-MS/MS Method for Chlorothalonil

While not specifically for the 13C2 isotope, a peer-reviewed study details a robust GC-MS/MS method for determining chlorothalonil in fruits and vegetables. This method highlights the use of an isotope-labeled internal standard to improve the reliability of the analysis, which is a key technique for enhancing sensitivity and accuracy [1].

The table below summarizes the core parameters of this method:

Aspect Specification
Analytical Technique GC-MS/MS with a triple quadrupole analyser (EI) [1]
Internal Standard Isotope-labelled hexachlorobenzene (HCB-13C6) [1]
Sample Extraction Acetone in the presence of 0.1 M EDTA sodium salt solution [1]
Clean-up Solid-Phase Extraction (SPE) using OASIS HLB cartridges [1]
Quantification Matrix-matched standard calibration using relative responses to the internal standard [1]
MS/MS Detection Two MS/MS transitions for reliable quantification and confirmation [1]
Method Performance Recoveries: 77-110%; RSD < 20% at 0.01 and 0.1 mg kg⁻¹ spiking levels [1]

This experimental workflow can be visualized as follows:

Start Sample Material (Fruit/Vegetable) A Extraction with Acetone and 0.1 M EDTA Start->A B Clean-up via SPE (OASIS HLB) A->B C Add Internal Standard (HCB-13C6) B->C D Analysis by GC-MS/MS C->D E Quantification via Matrix-matched Calibration D->E

Key Considerations for Improving Sensitivity

Based on the general method, here are some specific factors you can optimize to improve detection sensitivity for Chlorothalonil-13C2:

  • Minimize Degradation During Preparation: Chlorothalonil is known to degrade upon contact with plants, in soil, or due to light and pH [1]. The cited method specifically studied and minimized these causes during sample treatment. Ensuring your protocol controls for these factors is critical for obtaining a strong and consistent signal.
  • Leverage the Internal Standard: Using an isotope-labeled internal standard like this compound itself is a primary strategy for improving analytical sensitivity. It corrects for analyte loss during sample preparation and for instrumental deviations, leading to more precise and accurate quantification [1] [2].
  • Understand Environmental Degradation: Being aware that chlorothalonil breaks down in the environment into various metabolites, some of which may be more toxic than the parent compound, is important for method development. This knowledge can help in identifying potential sources of interference during analysis [3] [4].

References

Chlorothalonil-13C2 storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Stability of Chlorothalonil

The table below summarizes key information on Chlorothalonil's stability under various conditions, drawn from laboratory studies.

Factor Condition / Effect Key Findings / Quantitative Data
General Stability Neutral/Acidic vs. Basic Conditions Stable in neutral and acidic media; breaks down under basic conditions [1].
Aqueous Photodegradation Sunlight / Suntest apparatus Degradation follows first-order kinetics; half-lives from 0.7 to 101 hours depending on conditions [2].
Volatilization Post-application to crops Sustained for over 3 weeks; estimated 20-50% of applied quantity can be lost via volatilization [3].

Experimental Protocols for Stability Studies

Here are methodologies from key studies investigating Chlorothalonil stability, which can serve as references for your own experiments with the isotope-labeled compound.

Protocol for Photodegradation in Water

This study investigated the breakdown of Chlorothalonil in water under light [2].

  • Sample Preparation: Water samples (deionized and ground water) were spiked with chlorothalonil at concentrations ranging from 28 to 100 μg/L.
  • Irradiation: Samples were irradiated using a Suntest apparatus or natural sunlight. Experiments were also conducted with catalysts like FeCl₃/H₂O₂ and TiO₂/H₂O₂.
  • Analysis: After irradiation, water samples were preconcentrated using C18 solid-phase disk extraction. The extracts were analyzed using Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).
  • Degradation Products: The primary degradation products identified were trichloro-, dichloro-, and chloro- derivatives of isophthalonitrile [2].
Protocol for Volatilization Measurement

A recent study provided the first online field measurements of chlorothalonil volatilization [3].

  • Measurement Technique: Gaseous chlorothalonil concentrations were measured above a treated wheat field using a highly sensitive Proton-Transfer-Reaction, Quadrupole-Injection, Time-of-Flight Mass Spectrometer (PTR-QI-TOF-MS).
  • Calibration: Concentrations from the PTR-QI-TOF-MS were calibrated against co-located measurements taken using a Thermo-Desorption Gas Chromatography-Mass Spectrometer (TD-GC-MS).
  • Flux Calculation: Volatilization flux was computed over a 30-minute temporal resolution using inverse dispersion modelling, supplemented with a Monte-Carlo-based uncertainty calculation.

The experimental workflow for studying Chlorothalonil stability, derived from these protocols, can be visualized as follows:

Start Start Stability Study Prep Sample Preparation Start->Prep Stress Apply Stress Condition Prep->Stress Analysis Sample Analysis Stress->Analysis Identify Identify Products Analysis->Identify

Frequently Asked Questions

  • What is the recommended storage temperature for Chlorothalonil-13C2? While specific data for the isotope-labeled standard is not available in the searched literature, one supplier suggests storing the product "under the recommended conditions in the Certificate of Analysis" [4]. You should always consult the manufacturer's datasheet for the specific lot you purchased. As a general practice for stable isotope-labeled chemicals, storing at -20°C is often recommended to ensure long-term stability.

  • How stable is this compound on solid-phase extraction disks? A study on unlabeled Chlorothalonil found that it was not degraded on C18 Empore disks when stored for up to 3 months at -20°C [2]. This suggests that for short-term storage of processed samples, -20°C is an effective condition.

  • What are the main degradation products of Chlorothalonil? Research on the unlabeled compound shows that photodegradation and environmental breakdown produce several metabolites. The primary products identified include trichloro-1,3-dicyanobenzene, dichloro-1,3-dicyanobenzene, and chloro-1,3-dicyanobenzene [2]. Note that some environmental metabolites may be more toxic and persistent than the parent compound [1].

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected degradation in solution Exposure to light (photolysis) or incorrect pH. Conduct experiments in the dark (e.g., use amber vials) and ensure the solution is buffered at a neutral or slightly acidic pH.
Low recovery in volatility experiments Significant volatilization loss during handling. Minimize exposure of open containers and use closed-system techniques where possible. Consider volatilization as a major pathway for loss.
Inconsistent analytical results Instability of the compound or its metabolites on the column or in sample vials. Ensure samples are analyzed immediately after preparation. Store extracts at -20°C and validate the stability of the standard solution over the time frame of your analysis.

References

Technical Support Center: Optimizing SPE Cleanup for Chlorothalonil Metabolite Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorothalonil Metabolites

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum organochlorine fungicide that has been widely used in agricultural applications for decades. Recent regulatory actions, including the European Union ban in 2019, have been implemented due to concerns about environmental persistence and potential health risks associated with chlorothalonil and its transformation products. The analysis of chlorothalonil metabolites presents unique challenges due to their polar characteristics, diverse chemical properties, and tendency to occur at trace levels in complex matrices. This technical support center provides comprehensive guidance for researchers and analytical scientists working on method development for chlorothalonil metabolites in various sample matrices, with emphasis on solid-phase extraction (SPE) optimization, troubleshooting common issues, and implementing effective cleanup strategies to improve analytical sensitivity and accuracy.

Table: Common Chlorothalonil Metabolites and Their Properties

Metabolite Chemical Characteristics Primary Matrices Analytical Challenges
R471811 Polar, sulfonated Soil, groundwater High polarity requires specialized extraction
R417888 Polar, sulfonated Soil, groundwater Low retention in reverse-phase systems
SYN507900 Moderate polarity Soil, water Matrix interference in food samples
SYN548580 Moderate polarity Soil, water Co-elution with matrix components
R611968 Non-polar Soil, food Requires different extraction approach
4-hydroxychlorothalonil (HCT/R182281) Hydroxylated derivative Human serum, breast milk Very low detection limits required

SPE Sorbent Selection Guide

Selecting the appropriate SPE sorbent is critical for achieving optimal recovery of chlorothalonil metabolites. The chemical diversity of these transformation products often necessitates a balanced approach to sorbent selection, considering polarity, functional groups, and specific matrix interactions. Below is a comprehensive comparison of sorbent performances based on recent studies:

Table: SPE Sorbent Performance for Chlorothalonil Metabolites

Sorbent Type Best For Recovery Range Key Advantages Limitations
C18 Moderate to non-polar metabolites (R611968) 79.3-104.1% [1] Excellent for lipid removal, widely available Poor retention of highly polar metabolites
PSA Various metabolite classes - Effective removal of polar matrix interferents May bind acidic metabolites too strongly
NH2 (Aminopropyl) Polar metabolites - Selective for polar compounds Variable performance across metabolites
Florisil Food matrices, polar metabolites 70-120% for some compounds [2] Good cleanup for food samples Not suitable for all metabolite classes
C18 + PSA Combination Comprehensive cleanup 84-115% [3] Broad-spectrum matrix removal Optimization required for balance

The sorbent selection must be aligned with both the target metabolites and the sample matrix. For instance, a combination of C18 and PSA has demonstrated excellent performance for multiple chlorothalonil metabolites in soil samples, providing both effective lipid removal and elimination of polar matrix components [3]. In food matrices, the original QuEChERS method with PSA and C18 provided optimal results for chlorothalonil parent compound analysis, which can be adapted for metabolite work [1].

Troubleshooting Common SPE Issues

Poor Recovery of Polar Metabolites
  • Problem: Low recovery rates for polar metabolites like R471811 and R417888, which are frequently detected in groundwater samples. These sulfonated metabolites exhibit high water solubility and poor retention on conventional reverse-phase sorbents.
  • Solutions:
    • Consider using a mixed-mode sorbent that combines ion-exchange and reverse-phase mechanisms for better retention of polar compounds.
    • Implement a weak anion exchange (WAX) sorbent for acidic metabolites, as demonstrated in methods achieving LOQs of 0.5 µg/kg in soil [3].
    • Adjust sample pH to suppress ionization of acidic functional groups, enhancing retention on reverse-phase sorbents.
    • Reduce the organic modifier in the loading solvent to strengthen solute-sorbent interactions.
Matrix Effects and Interferences
  • Problem: Significant ion suppression or enhancement in GC-MS/MS or LC-MS/MS analysis, particularly in complex matrices like meat products, fruits, and vegetables. Matrix effects ranging from 20.1-64.8% have been reported in meat products [2].
  • Solutions:
    • Implement additional cleanup steps using C18 sorbents, which have shown effectiveness in reducing matrix effects in meat products [2].
    • Optimize the d-SPE combination for specific matrices. For high-pigment foods, add GCB sorbents to remove chlorophyll, though use cautiously as it may adsorb planar metabolites.
    • Employ matrix-matched calibration standards to compensate for residual matrix effects.
    • Increase selective detection using MS/MS with optimized MRM transitions to distinguish metabolites from co-extractives.
Instrumentation and Detection Problems
  • Problem: Column degradation and reduced instrument sensitivity due to inadequate cleanup of matrix components, particularly in samples with high fat content.
  • Solutions:
    • For GC-MS/MS analysis, use a guard column or pre-column filter to protect the analytical column from non-volatile residues.
    • Implement a freeze-out step after extraction to precipitate lipids before SPE cleanup, particularly important for animal-based matrices.
    • For LC-MS/MS applications, use an in-line filter column before the injector to remove particulates, as described in methods achieving LODs of 0.1 µg/L in serum [4].

Experimental Protocols

Comprehensive SPE Workflow for Chlorothalonil Metabolites

The following diagram illustrates the complete decision-making workflow for SPE cleanup optimization:

spe_workflow Start Start: Sample Extract Ready for SPE MatrixType Matrix Type Assessment Start->MatrixType Soil Soil/Water MatrixType->Soil Environmental Food Food/Agricultural MatrixType->Food Agricultural Biological Biological MatrixType->Biological Human/Animal SoilSPE SPE Sorbent Selection: Combination PSA + C18 Soil->SoilSPE FoodSPE SPE Sorbent Selection: QuEChERS + d-SPE (PSA, C18) Food->FoodSPE BiologicalSPE SPE Sorbent Selection: C18 for lipid removal Biological->BiologicalSPE Condition Conditioning: 5-10 mL Methanol 5-10 mL Water SoilSPE->Condition FoodSPE->Condition BiologicalSPE->Condition Load Sample Loading: Adjust pH if needed Condition->Load Wash Wash: 5-10 mL 5% Methanol in Water Load->Wash Elute Elution: 5-10 mL Methanol or Acetonitrile Wash->Elute Evaporate Evaporate & Reconstitute in Mobile Phase Elute->Evaporate Analyze Analysis: GC-MS/MS or LC-MS/MS Evaporate->Analyze

Detailed Protocol for Soil and Water Matrices

For the analysis of polar chlorothalonil metabolites in soil and water matrices, the following protocol has been validated with excellent sensitivity (LOQ of 0.5 µg/kg for all metabolites), precision (RSD<10%), and accuracy (84-115%) [3]:

  • Sample Preparation:

    • Soil samples: Homogenize and sieve through a 2-mm mesh. For moist soils, determine the water content separately.
    • Water samples: Filter through 0.7-µm glass fiber filters to remove particulate matter. Adjust pH to 4.5-5.0 if necessary.
  • Extraction:

    • For soil: Weigh 10 g of sample into a centrifuge tube. Add 10 mL of acidified acetonitrile (1% formic acid) and shake vigorously for 1 minute.
    • Add QuEChERS original salts (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute.
    • Centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to a clean tube.
    • For water: Use a direct-injection approach for groundwater samples with LOQs of 5-10 ng/L [3].
  • SPE Cleanup:

    • Condition a mixed-mode SPE cartridge (500 mg, 6 cc) containing both PSA and C18 sorbents with 5 mL methanol followed by 5 mL deionized water.
    • Load the sample extract at a flow rate of 2-3 mL/min. Do not allow the sorbent bed to dry.
    • Wash with 5 mL of 5% methanol in water to remove interfering compounds.
    • Elute metabolites with 8 mL of methanol containing 1% acetic acid into a clean collection tube.
  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute in 1 mL of initial mobile phase for UHPLC-MS/MS analysis.
    • For UHPLC-MS/MS: Use a C18 column (2.1 × 100 mm, 1.8 µm) with mobile phases of 5 mM ammonium acetate in water (A) and methanol (B). Employ a gradient elution from 10% to 90% B over 10 minutes.
Protocol for Food and Agricultural Products

For analysis in food matrices, a modified QuEChERS method has been successfully validated with mean recovery of 79.3-104.1% and CV <17.9% for intra- and inter-day precision [1]:

  • Sample Preparation:

    • Homogenize representative samples using a food processor. For high-water content foods, freeze-dry a portion to reduce water content.
    • Weigh 5 g of homogenized sample into a 50-mL centrifuge tube.
  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.
    • Shake vigorously for 1 minute, then add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2HCitrate).
    • Shake immediately for another minute, then centrifuge at 4000 rpm for 5 minutes.
  • d-SPE Cleanup:

    • Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg PSA and 150 mg C18.
    • Shake for 30 seconds, then centrifuge at 3000 rpm for 2 minutes.
    • Filter through a 0.2-µm PTFE syringe filter prior to GC-MS/MS analysis.
  • GC-MS/MS Analysis:

    • Use a GC system equipped with a triple quadrupole mass spectrometer.
    • Column: ZB-5MS Plus (30 m × 0.25 mm, 0.25 µm)
    • Oven program: 90°C (hold 3 min), to 120°C at 20°C/min, to 300°C at 8°C/min (hold 3 min)
    • Ionization: EI mode at 70 eV, MRM detection

Frequently Asked Questions (FAQs)

Methodological Questions
  • Q: What is the most effective SPE sorbent combination for multiple chlorothalonil metabolites in soil?

    • A: Research indicates that a combination of PSA and C18 sorbents provides the most comprehensive cleanup for the diverse chemical properties of chlorothalonil metabolites in soil matrices. This combination has demonstrated excellent performance for polar metabolites (R471811, R417888, SYN507900, SYN548580) with accuracy of 84-115% and LOQs of 0.5 µg/kg [3].
  • Q: How can I improve recovery of the highly polar sulfonated metabolites?

    • A: For sulfonated metabolites like R471811 and R417888, consider these approaches: (1) Use a polar-enhanced sorbent such as a hydrophilic-lipophilic balanced (HLB) polymer; (2) Reduce the organic content in the sample loading solution to <5%; (3) Implement a ion-pairing extraction approach with reagents like tetrabutylammonium salts; (4) For soil matrices, the solid phase extraction approach specifically developed for these metabolites has shown excellent recovery [3].
  • Q: What extraction technique is recommended for metabolite R611968?

    • A: Metabolite R611968 requires a different extraction approach compared to the other polar metabolites. Studies have successfully utilized a QuEChERS approach rather than traditional SPE for this metabolite, followed by UHPLC-MS/MS analysis [3]. This highlights the importance of metabolite-specific method optimization.
Troubleshooting Questions
  • Q: How can I reduce matrix effects in GC-MS/MS analysis of chlorothalonil metabolites?

    • A: Matrix effects ranging from 20.1-64.8% have been reported in complex matrices [2]. To mitigate these effects: (1) Implement effective SPE cleanup with C18 sorbents specifically; (2) Use matrix-matched calibration standards; (3) Employ isotope-labeled internal standards when available; (4) Optimize the injection technique (e.g., pulsed splitless for GC); (5) Consider dilution of extracts if sensitivity allows.
  • Q: My recovery rates are inconsistent across different metabolites. How can I improve method precision?

    • A: Inconsistent recovery often indicates suboptimal SPE conditions. Focus on: (1) pH control during extraction and loading - some metabolites may require specific pH for optimal retention; (2) Flow rate control during SPE - use regulated vacuum or pressure to maintain consistent 2-3 mL/min flow; (3) Sorbent bed conditioning - ensure the bed doesn't dry before sample loading; (4) Metabolite-specific elution optimization - some metabolites may require different elution solvents. The method achieving RSD<10% used carefully optimized protocols for each metabolite class [3].
  • Q: What is the best approach for handling high-fat content samples like animal products?

    • A: For high-fat matrices like meat products (beef, pork, chicken) and animal fats (tallow, lard): (1) Implement a freeze-out step at -20°C for 1-2 hours after extraction to precipitate lipids; (2) Use C18 SPE cartridges specifically, which have shown better performance for fat removal compared to aminopropyl or florisil sorbents [2]; (3) Consider an additional partitioning step with n-hexane to remove non-polar interferents; (4) For extremely fatty matrices, gel permeation chromatography (GPC) may be necessary as a preliminary cleanup step.

Conclusion

References

troubleshooting poor Chlorothalonil-13C2 recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Recovery Rates

The table below outlines common issues and verified solutions based on methodological optimizations.

Problem Area Specific Issue Recommended Solution Key Rationale & Citations
Extraction Suboptimal extraction efficiency Use 1% formic acid in acetonitrile as extraction solvent. [1] Acidification improves recovery of chlorothalonil. Mean recovery rates of 79.3-104.1% were achieved. [1]
Purification (d-SPE) Loss of analyte during clean-up Use a d-SPE combination of PSA and C18. Avoid GCB. [1] PSA and C18 effectively remove fatty acids and non-polar interferences without retaining the chlorothalonil molecule. [1]
Instrumental Analysis Degradation in the GC inlet or poor sensitivity Ensure the GC-MS/MS system is properly configured and use a matrix-matched calibration. [1] Method uses GC-MS/MS with a DB-5MS column. Matrix effects (mostly ion suppression) were observed, which calibration corrects for. [1]

Detailed Optimized Protocol

Based on the research, here is a detailed validated method you can use as a benchmark.

  • Step 1: Extraction

    • Weigh 10 g of homogenized sample into a 50 mL tube.
    • Add 10 mL of acetonitrile with 1% formic acid.
    • Add the salt mixture (from a QuEChERS original kit, typically containing MgSO₄ and NaCl).
    • Shake vigorously for 1 minute. [1]
  • Step 2: Purification

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a d-SPE tube containing 150 mg PSA and 150 mg C18.
    • The original QuEChERS method used 25 mg/mL PSA and 25 mg/mL C18 for the clean-up of a 1 mL extract. [1]
    • Vortex for 30 seconds to ensure thorough mixing. [1]
  • Step 3: GC-MS/MS Analysis

    • Instrument: Agilent 7890B GC coupled with 7010B Triple Quadrupole MS.
    • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm).
    • Sample Injection: Inject 1 µL of the purified extract.
    • Calibration: Use matrix-matched calibration standards in the range of 0.002–0.1 mg/kg for accurate quantification and to correct for matrix effects. [1]

This method achieved a Limit of Quantification (LOQ) of 0.01 mg/kg, with recovery rates of 79.3–104.1% and precision (CV) of <17.9% across five different agricultural matrices. [1]

Experimental Workflow Diagram

The following diagram visualizes the core steps of the optimized protocol to guide your experimental setup.

Sample Homogenized Sample (10g) Extraction Extraction 1% Formic Acid in Acetonitrile + QuEChERS Salts Sample->Extraction Purification Purification (d-SPE) PSA + C18 Extraction->Purification GC-MS/MS Analysis GC-MS/MS Analysis DB-5MS Column Matrix-Matched Calibration Purification->GC-MS/MS Analysis Data Quantitative Data LOQ: 0.01 mg/kg Recovery: 79.3-104.1% GC-MS/MS Analysis->Data

Key Considerations for Chlorothalonil-13C₂

When using the stable isotope-labeled internal standard Chlorothalonil-13C₂, keep these points in mind:

  • Role of Internal Standard: Chlorothalonil-13C₂ corrects for losses during sample preparation and matrix effects during instrumental analysis. If its recovery is low, the problem likely affects both the analyte and internal standard similarly.
  • Focus on Absolute Recovery: The solutions provided aim to improve the absolute recovery of the chlorothalonil molecule itself. Optimizing these steps should benefit both your target analyte and the 13C₂ internal standard.
  • Monitor Matrix Effects: The cited study confirmed ion suppression effects in most tested commodities. Using matrix-matched calibration is crucial for accurate results, and the internal standard helps correct for these effects. [1]

References

matrix effects in Chlorothalonil-13C2 quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects in LC-MS occur when co-eluting compounds from the sample interfere with the ionization process of your analyte in the mass spectrometer. This can lead to either ion suppression or enhancement, detrimentally affecting the method's accuracy, precision, and sensitivity [1] [2]. These effects are a significant concern in quantitative analysis, especially in complex sample matrices like soil, water, or biological fluids [1].

The electrospray ionization (ESI) source, commonly used in LC-MS, is particularly susceptible. The interference is thought to originate from competition between the analyte and co-eluting matrix components for charge or access to the droplet surface during the ionization process [2] [3].

How to Detect Matrix Effects

Before correction, you must first assess whether matrix effects are present in your method. Here are two common techniques:

  • Post-extraction Spiking: This method provides a quantitative assessment. You compare the signal response of your analyte spiked into a blank matrix extract with the response of the same amount of analyte in a pure solvent. The difference in response indicates the extent of the matrix effect [1] [2].
  • Post-column Infusion: This method offers a qualitative, real-time view. A solution of the analyte is infused post-column into the LC eluent while a blank matrix extract is injected. A stable signal indicates no matrix effects, while a depression or enhancement in the baseline shows the retention time zones where ion suppression or enhancement occurs [1] [4].

The following workflow outlines a systematic approach to troubleshooting matrix effects in your analysis:

cluster_detect Detection Methods cluster_minimize Minimization Strategies cluster_compensate Compensation Strategies Start Start: Suspected Matrix Effects Detect Detection Phase Start->Detect PostExtract Post-extraction Spike Detect->PostExtract PostColumn Post-column Infusion Detect->PostColumn Assess Assess Severity Minimize Minimization Phase Assess->Minimize SamplePrep Improve Sample Clean-up Minimize->SamplePrep ChromSep Optimize Chromatographic Separation Minimize->ChromSep MSparams Adjust MS Parameters Minimize->MSparams Compensate Compensation Phase SILIS Stable Isotope-Labeled Internal Standard (SIL-IS) Compensate->SILIS StdAdd Standard Addition Compensate->StdAdd MMC Matrix-Matched Calibration Compensate->MMC PostExtract->Assess PostColumn->Assess SamplePrep->Compensate ChromSep->Compensate MSparams->Compensate End Robust Quantitative Method SILIS->End StdAdd->End MMC->End

Strategies to Minimize and Compensate for Matrix Effects

You can address matrix effects through minimization and compensation. The table below summarizes the main strategies:

Strategy Description Key Considerations
Improved Sample Clean-up Using more selective extraction or cleanup techniques (e.g., SPE, QuEChERS) to remove interfering compounds [5] [1]. May not remove all structurally similar interferences; can be time-consuming [1].
Chromatographic Optimization Adjusting the LC method (e.g., gradient, column) to shift the analyte's retention time away from the region of ion suppression [1]. Requires method re-development; mobile phase additives can sometimes cause suppression [1].
Stable Isotope-Labeled IS (SIL-IS) Using a stable isotope-labeled version of the analyte (e.g., Chlorothalonil-13C2) as an internal standard [1] [6]. Gold standard. Corrects for both ME and recovery; can be expensive [1] [6] [4].
Matrix-Matched Calibration Preparing calibration standards in a blank matrix that matches the sample to mimic the same ME [1]. Requires a true, analyte-free blank matrix; hard to match all sample types perfectly [1].
Standard Addition Adding known amounts of analyte directly to the sample itself and extrapolating the concentration [1]. Does not require a blank matrix; very labor-intensive for high-throughput analysis [1].

For this compound, the most effective and robust approach is using a stable isotope-labeled internal standard. The labeled standard co-elutes with the native analyte and experiences nearly identical matrix effects, allowing the instrument to accurately correct for ion suppression or enhancement through the response ratio [6] [3]. One study on lapatinib demonstrated that only a stable isotope-labeled internal standard could effectively correct for interindividual variability in recovery and matrix effects in patient plasma samples [6].

Key Takeaways for Your Method

  • SIL-IS is Optimal for this compound: The use of this compound as your internal standard is the most direct and reliable way to correct for matrix effects, as it behaves almost identically to your analyte [6] [3].
  • Don't Rely on SIL-IS Alone: Even with a perfect SIL-IS, you should still strive to minimize matrix effects through effective sample cleanup and good chromatographic separation to ensure overall method robustness [4] [2].
  • Validate with Real Samples: During method validation, test for matrix effects using lots from multiple different sources to ensure your correction strategy holds across varied sample matrices [6] [2].

References

Analytical Methods for Chlorothalonil and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key methodologies from recent studies. Chlorothalonil-13C2 is typically used in these contexts as a labeled internal standard to improve quantification accuracy.

Table 1: Method for Metabolites in Soil and Water (UHPLC-MS/MS)

This method, developed for five polar metabolites, demonstrates excellent validation parameters [1].

Parameter Description
Analytes R471811, R417888, SYN507900, SYN548580, R611968 (Chlorothalonil metabolites)
Analytical Technique UHPLC-MS/MS
Sample Preparation Solid Phase Extraction (SPE) for R471811, R417888, SYN507900, SYN548580; QuEChERS for R611968
Limit of Quantification (LOQ) 0.5 µg/kg (soil); 5-10 ng/L (water)
Precision (RSD) < 10% (at low, medium, and high concentrations)
Accuracy (Recovery) 84 - 115%

Table 2: Method for Parent Compound in Food (GC-MS/MS)

This robust method for the parent chlorothalonil uses a different isotope-labeled standard but provides a benchmark for validation approaches [2].

Parameter Description
Analyte Chlorothalonil (parent compound)
Analytical Technique GC-MS/MS (with EI source)
Sample Matrices Courgettes, strawberries, oranges, leeks, tomatoes
Sample Preparation Acetone extraction with 0.1M EDTA, clean-up with OASIS HLB SPE cartridges
Internal Standard Hexachlorobenzene-(13)C6
Calibration Matrix-matched standard calibration
Recovery 77 - 110%
Precision (RSD) < 20% (at 0.01 and 0.1 mg/kg)

Experimental Protocols

Here are the detailed workflows for the methods summarized above.

Protocol 1: Determination of Chlorothalonil Metabolites in Soil and Water [1]

This protocol uses a dual-sample preparation approach.

cluster_1 Sample Preparation Path A (for R471811, R417888, SYN507900, SYN548580) cluster_2 Sample Preparation Path B (for R611968) Start Soil or Water Sample A1 Solid Phase Extraction (SPE) Start->A1 B1 QuEChERS Extraction Start->B1 A2 Elution and Concentration A1->A2 Analysis UHPLC-MS/MS Analysis A2->Analysis B2 Dispersive SPE Clean-up B1->B2 B2->Analysis Results Data Acquisition and Quantification Analysis->Results

Protocol 2: Determination of Parent Chlorothalonil in Food Matrices [2]

This GC-MS/MS method includes steps to minimize chlorothalonil degradation.

Start Fruit/Vegetable Sample A1 Homogenization Start->A1 A2 Solvent Extraction with Acetone and 0.1M EDTA A1->A2 A3 Solid Phase Extraction (SPE) Clean-up using OASIS HLB A2->A3 A4 Add Internal Standard (Hexachlorobenzene-¹³C₆) A3->A4 Analysis GC-MS/MS Analysis A4->Analysis Calibration Quantification via Matrix-Matched Calibration Analysis->Calibration

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in analytical chemistry? A1: this compound is a stable isotope-labeled compound used primarily as an internal standard in methods based on LC-MS or GC-MS. Its function is to correct for analyte loss during sample preparation and for matrix effects during instrumental analysis, thereby significantly improving the accuracy and precision of quantification for the parent chlorothalonil [3].

Q2: My analysis involves chlorothalonil metabolites. Which sample preparation method should I use? A2: The choice depends on the target metabolites. Recent research uses a dual-approach:

  • Use Solid Phase Extraction (SPE) for metabolites R471811, R417888, SYN507900, and SYN548580.
  • Use a QuEChERS method for metabolite R611968. Employing both protocols in parallel is necessary for a comprehensive metabolite profile [1].

Q3: I am getting low recovery for chlorothalonil. How can I improve this? A3: Chlorothalonil is known to degrade during sample preparation. To improve recovery:

  • Add a chelating agent like 0.1 M EDTA to your extraction solvent to minimize metal-catalyzed degradation [2].
  • Optimize your clean-up step to reduce matrix interference while ensuring the analyte is not lost.
  • Use a stable isotope-labeled internal standard like This compound to correct for any recovery losses [3] [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Recovery of Analytic Degradation during extraction (especially for parent Chlorothalonil). Incorporate 0.1 M EDTA in the extraction buffer [2]. Use a labeled internal standard (e.g., this compound) to correct for losses [3].
High Matrix Interference Inadequate sample clean-up. Re-optimize the SPE or QuEChERS clean-up protocol. Use matrix-matched calibration standards to compensate for remaining effects [2].
Poor Chromatography Co-elution of metabolites; column issues. Use UHPLC with a C18 column for better separation. Optimize the mobile phase gradient for resolving polar metabolites [1].

References

handling Chlorothalonil-13C2 in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Method Selection Guide

The table below compares two effective sample preparation techniques adapted from recent research for determining chlorothalonil and its metabolites in various matrices.

Method Name Best For Matrices Key Advantages Limitations & Considerations

| Modified QuEChERS [1] | Fruits, vegetables, grains, legumes (e.g., brown rice, mandarin, soybean, pepper, potato) | - Fast and efficient

  • Excellent recovery (79.3–104.1%)
  • Low LOQ (0.01 mg/kg), suitable for regulatory compliance [1] | - Can experience matrix effects (ion suppression or enhancement) [1]
  • Requires optimization of d-SPE clean-up [1] | | Solid Phase Extraction (SPE) [2] | Soil, water, and specific metabolites (R471811, R417888, SYN507900, SYN548580) | - Excellent sensitivity (LOQ of 0.5 µg/kg in soil) [2]
  • High precision and accuracy (RSD<10%, accuracy 84-115%) [2] | - Can be more time-consuming than QuEChERS
  • Method is metabolite-specific [2] |

Detailed Experimental Protocols

Here are the detailed steps for the two core methods, which you can adapt for your labeled compound.

Protocol 1: Modified QuEChERS for Agricultural Commodities

This protocol is optimized for a variety of food matrices and achieves an LOQ of 0.01 mg/kg [1].

  • 1. Extraction:

    • Homogenize the sample.
    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile with 1% formic acid.
    • Add a salt mixture (e.g., Original QuEChERS salts: 4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate).
    • Shake vigorously for 1 minute and centrifuge.
  • 2. Clean-up (d-SPE):

    • Transfer an aliquot of the extract (e.g., 1 mL) to a d-SPE tube containing PSA and C18.
    • Shake and centrifuge to clean the extract.
  • 3. Analysis (GC-MS/MS):

    • Analyze the purified extract using GC-MS/MS.
    • Example Instrument Parameters [1]:
      • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm)
      • Carrier Gas: Helium, constant flow
      • Ionization: Electron Impact (EI)
    • For quantification using your Chlorothalonil-13C2 internal standard, use matrix-matched calibration curves to correct for matrix effects [3] [1].
Protocol 2: SPE for Soil and Metabolites

This method is designed for challenging matrices like soil and for specific polar metabolites [2].

  • 1. Extraction:

    • The method uses a solid phase extraction approach for the soil matrix, though the specific extraction solvent is not detailed in the provided results.
  • 2. Clean-up (SPE):

    • The extract is loaded onto an SPE cartridge for purification and concentration.
  • 3. Analysis (UHPLC-MS/MS):

    • Analyze the purified extract using UHPLC-MS/MS.
    • This method provides excellent sensitivity (LOQ of 0.5 µg/kg) and is suitable for liquid chromatography analysis [2].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with chlorothalonil.

Problem Possible Cause Solution

| Low Recovery | Degradation during sample preparation (e.g., from light, pH) [3] | - Use 0.1 M EDTA in extraction to chelate metals and stabilize the analyte [3].

  • Work under golden or dim light and control solvent pH. | | Matrix Effects | Co-eluting compounds from the sample matrix suppressing or enhancing ionization [1] | - Use your this compound as an internal standard to correct for deviations [4].
  • Optimize d-SPE clean-up (e.g., PSA and C18 for removal of fatty acids and sugars) [1]. | | Poor Chromatography | Degradation of analyte in the inlet or a non-optimal GC method [3] | - Ensure the GC inlet liner is clean and deactivated.
  • Use a matrix-matched calibration for accurate quantification [3]. |

Workflow Visualization

The following diagram summarizes the logical decision process for method selection and optimization based on your sample type and analytical goals.

G Start Start: Analyze this compound MatrixType What is the sample matrix? Start->MatrixType Agri Agricultural Products (Fruits, Vegetables, Grains) MatrixType->Agri e.g., Apple, Potato SoilWater Soil, Water, or Metabolites MatrixType->SoilWater e.g., Soil, Groundwater QuEChERS Use Modified QuEChERS Method Agri->QuEChERS SPE Use SPE-Based Method SoilWater->SPE Issue Experiencing Issues? QuEChERS->Issue SPE->Issue Troubleshoot Consult Troubleshooting Guide Issue->Troubleshoot Yes End Successful Analysis Issue->End No Troubleshoot->End

Key Technical Takeaways

  • Your this compound is crucial as an internal standard, especially for correcting matrix effects and ensuring quantitative accuracy in both GC-MS and LC-MS applications [4].
  • Method choice depends on your matrix: QuEChERS is ideal for most food crops, while SPE is better for soil, water, and metabolite analysis [2] [1].
  • Prevent degradation by carefully controlling the sample preparation environment, such as using EDTA and managing light exposure [3].

References

preventing degradation of Chlorothalonil-13C2 standards

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties and Handling of Chlorothalonil

Understanding the inherent stability of the parent compound is the first step in preserving your standards. The table below summarizes the key stability information for Chlorothalonil.

Property Condition Value / Behavior
Aqueous Stability [1] Neutral or acidic media Stable
Aqueous Stability [1] Basic media Breaks down slowly (half-life of 38.1 days at pH 9)
Thermal Stability [2] [1] Melting Point 250-252 °C (indicative of high thermal stability at room temp)
Photodegradation [3] In water (sunlight) Degrades with half-lives ranging from 0.7 to 101 hours
Storage on C18 Disks [3] Up to 3 months at -20°C No degradation detected

Troubleshooting Guide for Standard Integrity

Here are specific issues and solutions to consider during your work with Chlorothalonil-13C2.

  • Problem: Suspected Photodegradation of Standard Solution

    • Potential Cause: Exposure to light, especially during long-term storage or while working with low-concentration solutions.
    • Solution: Store all standard solutions in amber glassware. Perform work in low-light conditions when possible. Monitor for degradation products (see below) if potency loss is suspected [3].
  • Problem: Loss of Recovery or Signal Shift

    • Potential Cause: Adsorption to container surfaces or degradation due to incompatible solvent pH.
    • Solution: Use appropriate organic solvents (e.g., acetone, ethyl acetate, xylene) for preparing stock solutions, as Chlorothalonil has low water solubility [2]. Ensure solvents and storage containers are free of basic contaminants.
  • Problem: Detection of Degradation Products

    • Potential Cause: Chemical breakdown during storage or analysis.
    • Solution: Identify common photodegradation products, which include successively dechlorinated derivatives like trichloro-1,3-dicyanobenzene and dichloro-1,3-dicyanobenzene [3]. Use analytical methods like GC-MS or LC-MS to monitor for these compounds.

Frequently Asked Questions (FAQs)

  • What is the best way to store this compound standard solutions for long-term stability? Based on the stability of unlabeled Chlorothalonil, it is recommended to store standard solutions in a dark environment at -20°C using anhydrous, pH-neutral organic solvents. One study found Chlorothalonil stable on C18 solid-phase extraction disks for at least three months under these conditions [3].

  • Which analytical techniques are best for analyzing this compound? The 13C2-labeled standard is explicitly described as being suitable for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [4] [5]. An older HPLC-UV method also exists for the unlabeled compound [6].

  • What are the critical control points to prevent hydrolysis of the standard? The primary control point is avoiding basic conditions. Chlorothalonil is stable in neutral or acidic aqueous media but breaks down in basic media [1]. Ensure your solvents, glassware, and any aqueous components of your mobile phases are free from basic contaminants.

Experimental Workflow for Standard Handling

The following diagram outlines a logical workflow for handling this compound to minimize degradation, based on the stability data gathered.

G Start Start: Handle this compound Storage Storage Condition Start->Storage SolnPrep Solution Preparation Start->SolnPrep Analysis Analysis & Monitoring Start->Analysis A1 Store at -20°C Storage->A1 A2 Use amber vials Storage->A2 A3 Use inert, anhydrous solvent Storage->A3 B1 Work under low light SolnPrep->B1 B2 Avoid basic solvents/pH SolnPrep->B2 B3 Use glass/PTFE containers SolnPrep->B3 C1 Use NMR, GC-MS, or LC-MS Analysis->C1 C2 Monitor for dechlorinated degradation products Analysis->C2

Important Safety and Regulatory Notes

Please be aware of the following context regarding Chlorothalonil, which underscores the importance of careful handling:

  • Toxicity: Chlorothalonil is classified as a possible human carcinogen (IARC Group 2B) and is a known eye irritant [7].
  • Environmental Impact: It is highly toxic to aquatic organisms and has been banned in the European Union due to a high risk to amphibians and fish, as well as concerns over its degradation products in groundwater [2] [7].
  • Regulatory Status: Chlorothalonil is not approved under EC Regulation 1107/2009 [2].

References

quality control for Chlorothalonil metabolite analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Chlorothalonil Metabolites

The table below summarizes two validated approaches for analyzing Chlorothalonil metabolites in different sample matrices.

Aspect Method for Soil (Metabolites R471811, R417888, SYN507900, SYN548580) Method for Soil (Metabolite R611968) Method for Water (All 5 Metabolites)
Extraction / Prep Solid Phase Extraction (SPE) [1] [2] QuEChERS [1] [2] Direct Injection [1] [2]
Analysis Technique UHPLC-MS/MS [1] [2] UHPLC-MS/MS [1] [2] UHPLC-MS/MS [1] [2]
Key Metabolites R471811, R417888, SYN507900, SYN548580 [1] [2] R611968 [1] [2] R471811, R417888, SYN507900, SYN548580, R611968 [1] [2]
Limit of Quantification (LOQ) 0.5 µg/kg for all metabolites [1] [2] 0.5 µg/kg [1] [2] 5-10 ng/L [1] [2]
Accuracy (Recovery) 84-115% [1] [2] 84-115% [1] [2] Information not specified in search results
Precision (RSD) <10% [1] [2] <10% [1] [2] Information not specified in search results

For analyzing the parent compound Chlorothalonil (e.g., in agricultural commodities), a modified QuEChERS method with GC-MS/MS is commonly used. A validated method shows the following performance characteristics [3]:

  • LOQ: 0.01 mg/kg
  • Accuracy (Recovery): 79.3–104.1%
  • Precision (RSD): <17.9%

Troubleshooting Guide & FAQ

Here are solutions to some common challenges in Chlorothalonil metabolite analysis.

1. Poor Recovery of Metabolites from Soil

  • Problem: Low or inconsistent recovery rates for certain metabolites, especially sulfonated compounds.
  • Solution: Use a dual-method approach. For metabolites R471811, R417888, SYN507900, and SYN548580, employ Solid Phase Extraction (SPE). For the more challenging metabolite R611968, the QuEChERS method is more effective [1] [2].

2. Inadequate Sensitivity for Trace-Level Detection in Water

  • Problem: Failing to achieve low enough detection limits for groundwater monitoring.
  • Solution: Utilize a simple direct-injection UHPLC-MS/MS method. This approach avoids pre-concentration steps that can cause loss and has been validated to achieve excellent LOQs of 5-10 ng/L [1] [2].

3. Strong Matrix Interference in Agricultural Commodities

  • Problem: Significant matrix effects (e.g., ion suppression or enhancement) when analyzing the parent Chlorothalonil in food samples.
  • Solution: Optimize the QuEChERS protocol. Using 1% formic acid in acetonitrile as the extraction solvent, followed by a clean-up with d-SPE (PSA + C18), has been shown to effectively mitigate matrix effects in complex samples like brown rice, soybean, and peppers [3].

4. Metabolite Instability During Sampling or Storage

  • Problem: Analytes degrade before analysis, leading to inaccurate results.
  • Solution: For air sampling, studies on Chlorothalonil and 4-hydroxychlorothalonil show that samples spiked on GF/A filters and silica gel cartridges are stable for over 15 days at both 4°C and ambient temperature [4]. Always test stability for your specific matrices and storage conditions.

Experimental Workflow Guide

The following diagram outlines the decision-making process for selecting the appropriate analytical method based on your research objectives and sample type.

Start Start: Analysis of Chlorothalonil & Metabolites Matrix What is the sample matrix? Start->Matrix Soil Soil Samples Matrix->Soil Water Water Samples Matrix->Water Air Air Samples Matrix->Air Food Agricultural Products Matrix->Food SoilGoal Target Analyte? Soil->SoilGoal Method3 Use Direct-Injection UHPLC-MS/MS Water->Method3 For metabolites Method5 Use HPLC-UV with GF/A filters & silica gel Air->Method5 For Chlorothalonil & 4-hydroxychlorothalonil Method4 Use modified QuEChERS with GC-MS/MS Food->Method4 For parent compound SoilMetabolites Metabolites (R471811, R417888, etc.) SoilGoal->SoilMetabolites SoilParent Parent Compound (Chlorothalonil) SoilGoal->SoilParent Method1 Use SPE for R471811, R417888, SYN507900, SYN548580 SoilMetabolites->Method1 Method2 Use QuEChERS for R611968 SoilMetabolites->Method2 SoilParent->Method4

Key Technical Takeaways

  • Metabolite-Specific Methods: There is no universal method. The choice between SPE and QuEChERS for soil depends on the target metabolite's polarity and solubility [1] [2].
  • Instrumentation is Key: Achieving the required sensitivity for water and soil analysis heavily relies on UHPLC-MS/MS technology [1] [2].
  • Matrix Matters: The sample type (soil, water, food) dictates the entire workflow, from extraction to clean-up. Optimizing the QuEChERS solvent and sorbents is critical for complex food matrices [3].

References

comparison of Chlorothalonil-13C2 with other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Chlorothalonil Analysis

The search results confirm that Chlorothalonil-13C2 is a carbon-13 labeled standard used as a tracer and internal standard for quantitative analysis by techniques like LC-MS [1]. While a direct comparison is lacking, the following information provides a strong foundation.

1. Analytical Protocol for Metabolites in Soil and Water One study details a robust method for determining five polar chlorothalonil metabolites (R471811, R417888, SYN507900, SYN548580, R611968) [2]. This protocol can serve as an excellent reference for developing your own comparative study.

  • Sample Preparation:
    • For soil, the method uses Solid Phase Extraction (SPE) for four metabolites and a QuEChERS approach for R611968 [2].
    • For water, a simple direct-injection method is employed [2].
  • Instrumental Analysis:
    • Technique: Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) [2].
  • Method Performance:
    • For Soil: LOQ of 0.5 µg/kg for all metabolites; accuracy between 84-115%; precision (RSD) <10% [2].
    • For Water: LOQ of 5-10 ng/L [2].

2. General Principles for Selecting Internal Standards Research on other compounds, such as amphetamines, provides evidence-based guidance on choosing internal standards for LC-MS/MS [3].

The table below summarizes the key characteristics of different types of labeled standards:

Feature ¹³C-Labeled Standards ²H-Labeled Standards
Chromatographic Behavior Co-elute with the native analyte, minimizing retention time shifts [3]. Can exhibit chromatographic isotope effects, leading to separated peaks from the native analyte, especially with higher numbers of deuterium atoms [3].
Extraction Recovery Behaves almost identically to the native compound [3]. Minor differences in recovery are possible.
MS/MS Fragmentation Fragmentation behavior is nearly identical to the native analyte [3]. May require different collision energies due to the deuterium bond strength [3].
Overall Assessment Considered superior for accurate quantification as they most closely mimic the native analyte's behavior throughout the analytical process [3]. Can be a good alternative, but their behavior must be carefully validated against the analyte.

How to Proceed with Your Comparison

Since a pre-existing direct comparison for chlorothalonil seems unavailable, you may need to establish this data experimentally. Here is a suggested workflow:

Start Start: Plan Comparison Experiment A Select Candidate Standards Start->A B Define Comparison Metrics A->B C Execute Sample Preparation (SPE, QuEChERS, LLE) B->C D Perform LC-MS/MS Analysis C->D E Evaluate Data Against Metrics D->E F Conclusion: Determine Optimal Internal Standard E->F

  • Select Candidate Standards: Besides This compound, you could compare it against:

    • This compound,15N2: A fully labeled standard that may offer even better performance [4].
    • Deuterated Analogs (e.g., ²H-labeled): If available, to confirm the isotope effects noted in the literature [3].
    • A Structurally Similar Compound: Sometimes a non-labeled, but chemically similar compound is used as a surrogate, though this is less ideal than isotope-labeled ones.
  • Define Comparison Metrics: Evaluate them based on:

    • Chromatography: Retention time shift and peak shape compared to the native chlorothalonil.
    • Extraction Efficiency: Recovery through sample preparation steps like SPE or QuEChERS.
    • Matrix Effects: How well they correct for signal suppression or enhancement in different sample matrices (soil, water).
    • Accuracy and Precision: The final impact on the quantitative results.

References

accuracy and precision of Chlorothalonil-13C2 methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Chlorothalonil Residue

The following validated method for chlorothalonil in agricultural commodities demonstrates the high level of accuracy and precision that can be achieved, likely with the use of an internal standard like Chlorothalonil-13C2 [1].

Parameter Description / Value
Analytical Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [1]
Sample Preparation Modified QuEChERS method [1]
Extraction Solvent 1% formic acid in acetonitrile [1]
Purification Dispersive Solid-Phase Extraction (d-SPE) with PSA and C18 [1]
Linearity (R²) 0.9939 - 0.997 [1]
Limit of Quantification (LOQ) 0.01 mg/kg [1]
Mean Recovery Range 79.3% - 104.1% [1]
Precision (CV) Below 17.9% for intra- and inter-day tests [1]

The experimental workflow for this method can be summarized as follows:

G start Homogenized Sample step1 Extraction with 1% Formic Acid in Acetonitrile start->step1 step2 Liquid-Liquid Partitioning with QuEChERS Salts step1->step2 step3 Clean-up with d-SPE (PSA, C18) step2->step3 step4 Analysis by GC-MS/MS step3->step4 end Quantification step4->end

How this compound is Used in Analysis

While direct performance data isn't available, the search results clarify the critical role of this compound in analytical methods:

  • Primary Function: It is a 13C-labeled isotope of chlorothalonil, designed specifically for use as an internal standard in quantitative analysis [2] [3].
  • Role in Analysis: Using a stable isotope-labeled internal standard is a best practice in techniques like GC-MS or LC-MS. It corrects for losses during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of the final result [2].

References

efficiency of 13C2 vs deuterated standards for Chlorothalonil

Author: Smolecule Technical Support Team. Date: February 2026

13C-Labeled vs. Deuterated Standards: A General Comparison

The table below summarizes the key comparative characteristics based on the analysis of isotope effects in mass spectrometry [1].

Characteristic ¹³C-Labeled Standards Deuterated (²H) Standards
Chemical & Physical Behavior Nearly identical to the analyte; optimal for IDMS [1] Slightly different due to kinetic isotope effects [1]
Chromatography (LC) Co-elution with the analyte; robust for gradient methods [1] Risk of partial separation from the analyte; can distort quantification in gradient elution [1]
Mass Spectrometry (MS) Narrower m/z range per DP; less mass discrimination [1] Wider m/z range per DP; more prone to mass fractionation effects [1]
Isotope Correction More complex due to natural ¹³C abundance [1] Simpler [1]
Overall Robustness Considered more robust, especially for LC-MS [1] Less robust for quantitative LC-MS due to chromatographic separation [1]

Key Experimental Insights from a Related Study

  • Syringe Pump Infusion ESI-TOF-MS: Results from both labels were equal when samples were introduced via direct infusion [1].
  • Liquid Chromatography-MS (LC-MS): 13CH3 was superior to CD3. When using a gradient elution system, the deuterated isotopologs partially separated from each other. Because the MS signal response can depend on the solvent composition, this separation led to a distortion of the measured distribution. The 13C-labeled analogs, due to their minimal mass difference, did not suffer from this effect [1].
  • Theoretical Basis: Isotope effects are most pronounced for H/D because their mass difference is 100%. This affects the zero-point vibrational energy, making C-D bonds stronger and slightly shorter than C-H bonds. This small change in physical properties is enough to cause different retention times in chromatography [1].

Methodology for a Comparative Study

To conduct a rigorous comparison for Chlorothalonil, you would need to design an experiment following the principles of Isotope Dilution Mass Spectrometry (IDMS). The workflow below outlines the key stages of such a study.

Start Start: Experimental Comparison of Standards Step1 1. Sample Preparation Start->Step1 A1 Spike known amounts of Chlorothalonil-13C2 and deuterated standard into samples Step1->A1 Step2 2. LC-MS Analysis B1 Run both standards and analyte via LC-MS using gradient elution Step2->B1 Step3 3. Data Evaluation C1 Quantify results using each standard separately Step3->C1 A2 Perform sample cleanup and extraction A1->A2 A2->Step2 B2 Monitor for chromatographic separation of deuterated standard from analyte B1->B2 B2->Step3 C2 Compare accuracy, precision, and robustness of results C1->C2 Conclusion Determine Superior Standard C2->Conclusion

Key metrics to evaluate would be:

  • Chromatography: The degree of co-elution between the standard and the native analyte.
  • Accuracy and Precision: The closeness and reproducibility of the quantified results compared to a known reference value.
  • Robustness: Performance across different sample matrices, LC gradients, and MS instruments.

Conclusion and Recommendations

While direct data for Chlorothalonil is lacking, the evidence strongly suggests that 13C2-labeled Chlorothalonil is likely the more reliable internal standard for quantitative LC-MS analysis [1]. Its key advantage is minimizing chromatographic isotope effects, which is critical for accurate quantification.

  • For robust LC-MS methods: Prioritize 13C2-labeled Chlorothalonil.
  • For direct infusion MS: Deuterated standards may be sufficient, but 13C offers a wider usable mass range.
  • When designing your experiment: The more complex isotopic correction required for 13C standards is not a significant disadvantage compared to the benefit of accurate results [1].

References

Chlorothalonil-13C2 method comparison with traditional analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Chlorothalonil and Metabolites

The table below summarizes the core analytical approaches for Chlorothalonil and its metabolites in various matrices, highlighting the role of the isotope-labeled standard.

Analyte Matrix Sample Preparation Analysis Instrument Key Performance Metrics Role of Chlorothalonil-13C2

| Chlorothalonil (parent) [1] | Agricultural commodities (e.g., brown rice, potato) | Modified QuEChERS (1% formic acid in acetonitrile, d-SPE clean-up with PSA/C18) | GC-MS/MS | LOD: 0.003 mg/kg LOQ: 0.01 mg/kg Recovery: 79.3-104.1% Precision (RSD): <17.9% | Not used in this method; the parent compound is directly quantified. | | 5 Polar Metabolites [2] | Soil & Water | Soil: SPE (for R471811, R417888, SYN507900, SYN548580) & QuEChERS (for R611968) Water: Direct injection | UHPLC-MS/MS | LOQ (Soil): 0.5 µg/kg LOQ (Water): 5-10 ng/L Recovery: 84-115% Precision (RSD): <10% | Serves as an internal standard to correct for matrix effects and loss during sample prep [3]. |

Detailed Experimental Protocols

Analysis of Chlorothalonil in Agricultural Products using GC-MS/MS [1]

This protocol uses a modified QuEChERS method for sample preparation.

  • Sample Preparation: Homogenized samples are extracted with 1% formic acid in acetonitrile. The extract is salted out using original QuEChERS salts (MgSO4, NaCl). A clean-up step is performed using dispersive-SPE (d-SPE) with PSA and C18 sorbents to remove interfering compounds like fatty acids and pigments.
  • Instrumental Analysis: Analysis is performed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The specific column used is a DB-5MS UI (30 m × 0.25 mm, 0.25 µm). High-purity helium is the carrier gas.
  • Method Validation: The method was validated on five matrices (brown rice, mandarin, soybean, pepper, potato). It demonstrated excellent sensitivity with an LOQ of 0.01 mg/kg, which meets the stringent requirements of the Positive List System (PLS). Recovery and precision were within acceptable ranges for pesticide residue analysis.
Analysis of Chlorothalonil Metabolites in Soil and Water using UHPLC-MS/MS [2]

This method is designed for polar metabolites, requiring a different approach.

  • Sample Preparation:
    • For Soil: Two parallel preparation techniques are used. Four metabolites (R471811, R417888, SYN507900, SYN548580) are extracted using Solid Phase Extraction (SPE), while the fifth (R611968) is extracted using a QuEChERS approach.
    • For Water: A simple direct-injection method is sufficient, leveraging the method's high sensitivity.
  • Instrumental Analysis: Analysis is performed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This technique is ideal for separating and quantifying polar, non-volatile compounds that are unsuitable for GC analysis.
  • Use of Isotope-Labeled Internal Standard: This compound is added to the samples at the beginning of the preparation process [3]. Its recovery is monitored throughout extraction and analysis to correct for matrix effects and procedural losses, ensuring high accuracy and precision (RSD <10%).

Method Comparison and Advantages of Isotope-Labeled Standards

The workflows for both methods can be visualized as follows:

G cluster_1 For Parent Compound (e.g., in foods) cluster_2 For Metabolites & Use of Chlorothalonil-¹³C₂ Start Sample Matrix A1 Modified QuEChERS Extraction (Acetonitrile with 1% formic acid) Start->A1 B1 Add Internal Standard (Chlorothalonil-¹³C₂) Start->B1 GCMS GC-MS/MS Analysis Result Quantification GCMS->Result LCMS UHPLC-MS/MS Analysis LCMS->Result A2 d-SPE Clean-up (PSA & C18 sorbents) A1->A2 A2->GCMS B2 Soil: SPE or QuEChERS Water: Direct Injection B1->B2 B2->LCMS

Incorporating This compound as an internal standard offers significant advantages over traditional methods that do not use one [1]:

  • Improved Accuracy and Precision: It corrects for losses during sample preparation and signal suppression/enhancement from the sample matrix (matrix effects), leading to more reliable data [2] [3].
  • Superior Sensitivity for Metabolites: Methods using UHPLC-MS/MS with internal standardization achieve extremely low LOQs in water (5-10 ng/L), which is crucial for monitoring groundwater contamination [2].
  • Handling Complex Matrices: For challenging matrices like soil, the use of specific techniques like SPE for certain metabolites demonstrates a tailored approach that ensures excellent recovery [2].

References

limit of detection comparison with Chlorothalonil-13C2

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothalonil-13C2 as an Internal Standard

This compound is a stable, isotopically labeled compound specifically designed for precise quantitative analysis of the fungicide chlorothalonil [1]. Its key characteristics and applications are summarized below.

Property Description
Molecular Formula C₆¹³C₂Cl₄N₂ [1]
CAS Number 2767332-24-9 [1]
Primary Application Used as an internal standard for quantitative analysis via LC-MS or GC-MS [1].
Key Advantage Corrects for matrix effects & instrument variability, improving accuracy & precision [1].

Experimental Protocol for Quantitative Analysis

While a direct LOD comparison is unavailable, the standard methodology for using compounds like this compound in residue analysis typically follows this workflow, which you can adapt for your own comparative experiments.

A Sample Preparation B Sample Extraction A->B C Sample Clean-up B->C D Instrumental Analysis C->D E Data Quantification D->E F Spike with Internal Standard (this compound) F->B G LC-MS/MS or GC-MS G->D H Compare analyte & internal standard signal response H->E

References

extraction efficiency validation using Chlorothalonil-13C2

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Chlorothalonil

The table below summarizes the core characteristics of two validated approaches for chlorothalonil analysis, which would be relevant for designing a validation using the 13C2 isotope.

Aspect Method for Metabolites in Soil/Water [1] Modified QuEChERS in Food [2]
Target Analytes 5 polar metabolites (R471811, R417888, SYN507900, SYN548580, R611968) [1] Parent chlorothalonil compound [2]
Sample Matrices Soil, Groundwater [1] Agricultural commodities (brown rice, mandarin, soybean, pepper, potato) [2]
Extraction Technique Solid Phase Extraction (SPE) for 4 metabolites; QuEChERS for R611968 [1] Modified QuEChERS (1% formic acid in acetonitrile) [2]
Clean-up Sorbent Information not specified in abstract d-SPE (PSA, C18) [2]
Analysis Instrument UHPLC-MS/MS [1] GC-MS/MS [2]
Limit of Quantification (LOQ) 0.5 µg/kg (soil); 5-10 ng/L (water) [1] 0.01 mg/kg (food) [2]
Accuracy (Mean Recovery) 84 - 115% [1] 79.3 - 104.1% [2]
Precision (RSD) <10% [1] <17.9% (intra- and inter-day) [2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies to guide your experimental design.

Protocol for Metabolites in Soil and Water [1]

This method uses a dual-approach based on the analyte's polarity.

  • Sample Preparation: Soil samples are typically homogenized. The specific preparation for water samples (e.g., filtration) is not detailed in the abstract.
  • Extraction & Clean-up:
    • For metabolites R471811, R417888, SYN507900, and SYN548580, a Solid Phase Extraction (SPE) protocol was developed and validated.
    • For metabolite R611968, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) method was employed.
  • Instrumental Analysis:
    • Technique: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
    • Advantages: This technique provides high sensitivity and selectivity for polar metabolites, which is why it was chosen for this application [1].
Protocol for Parent Compound in Food [2]

This method focuses on the unmodified chlorothalonil fungicide in food commodities.

  • Sample Preparation: Agricultural products (e.g., brown rice, pepper) were homogenized according to standard food safety guidelines and stored at -20°C before analysis [2].
  • Extraction: A modified QuEChERS method was used. The extraction was performed using 1% formic acid in acetonitrile, which was found to improve extraction efficiency, along with original QuEChERS salts [2].
  • Clean-up: The extract was purified using dispersive Solid Phase Extraction (d-SPE) with a combination of PSA (Primary Secondary Amine) and C18 sorbents to remove fatty acids and other non-polar interferences [2].
  • Instrumental Analysis:
    • Technique: Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).
    • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm).
    • Carrier Gas: Helium at a flow rate of 1 mL/min [2].

Workflow Diagram of Analytical Strategies

The following diagram illustrates the logical relationship and key decision points between the two main analytical strategies identified in the research.

G Start Sample Received Decision1 Analyte Type? Start->Decision1 Parent Parent Compound (Chlorothalonil) Decision1->Parent e.g., Food Safety Metabolites Polar Metabolites (e.g., R471811, R611968) Decision1->Metabolites e.g., Environmental Fate Method1 Extraction: Modified QuEChERS (1% Formic Acid in Acetonitrile) Parent->Method1 Method2 Extraction: Solid Phase Extraction (SPE) for most metabolites Metabolites->Method2 Method2b Extraction: QuEChERS for metabolite R611968 Metabolites->Method2b Cleanup1 Clean-up: d-SPE (PSA, C18) Method1->Cleanup1 Analysis2 Analysis: UHPLC-MS/MS Method2->Analysis2 Method2b->Analysis2 Analysis1 Analysis: GC-MS/MS Cleanup1->Analysis1 Result1 Output: Quantification of Parent Compound Analysis1->Result1 Result2 Output: Quantification of Multiple Metabolites Analysis2->Result2

Insights for Your Validation Study

To design a robust validation study using Chlorothalonil-13C2, here are the key takeaways from the current research:

  • Internal Standard Use: While not explicitly mentioned, using a stable isotope like This compound is a standard practice in MS-based analysis to correct for matrix effects and losses during sample preparation. Your guide should highlight this as a major advantage over the methods described here.
  • Method Selection: The choice between QuEChERS and SPE largely depends on your sample matrix and target analytes. QuEChERS is excellent for solid matrices like food and soil, while SPE is powerful for purifying and concentrating analytes from liquid samples like water [1] [2].
  • Chromatography Choice: GC-MS/MS is suitable for the volatile parent chlorothalonil. However, for polar and potentially non-volatile metabolites, UHPLC-MS/MS is the more appropriate and powerful technique, as it does not require derivatization [1] [2].
  • Performance Benchmarks: You can use the accuracy (~80-115% recovery) and precision (RSD <10-20%) data from these studies as benchmarks for validating your own method with the internal standard [1] [2].

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

267.885318 Da

Monoisotopic Mass

265.888268 Da

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types